INH6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-12-9-13(2)17(14(3)10-12)16-11-23-19(20-16)21-18(22)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZLNJTXHZPHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
INH6 Hec1/Nek2 Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2) is a critical nexus in mitotic regulation, and its dysregulation is a hallmark of various malignancies, correlating with poor prognosis.[1][2] This pathway has emerged as a promising target for anti-cancer therapeutics. Small molecule inhibitors, such as INH6, have been developed to specifically disrupt the Hec1/Nek2 interaction. This technical guide provides an in-depth exploration of the mechanism of action of INH series compounds, with a focus on this compound, consolidating key quantitative data and outlining experimental methodologies for their study.
The Hec1/Nek2 Signaling Axis in Mitosis
Hec1, a component of the Ndc80 kinetochore complex, plays a pivotal role in chromosome segregation and the spindle assembly checkpoint (SAC).[1][3][4] Nek2, a serine/threonine kinase, is essential for centrosome separation and mitotic progression.[5] A key regulatory event in mitosis is the phosphorylation of Hec1 at serine 165 (S165) by Nek2, which is crucial for proper chromosome segregation.[1][2][6] Overexpression of both Hec1 and Nek2 is frequently observed in cancers and is associated with adverse clinical outcomes, making their interaction an attractive therapeutic target.[1][3][7]
Mechanism of Action of INH Inhibitors
INH compounds, including the lead molecule INH1 and its more potent analog this compound, are small molecules designed to inhibit the Hec1/Nek2 interaction.[7][8][9][10] Their mechanism of action is multi-faceted and unique among kinase pathway inhibitors.
Direct Binding to Hec1
INH inhibitors directly bind to Hec1.[7][10] Specifically, derivatives of INH bind to a region on Hec1 encompassing amino acids 394-408, with key residues W395, L399, and K400 being critical for this interaction.[1][2][6] This binding event is the initial step in the inhibitor's action. Immobilized this compound has been shown to selectively pull down Hec1 from cell extracts, confirming this direct interaction.
Allosteric Inhibition of Hec1 Phosphorylation
By binding to Hec1, INH compounds allosterically prevent the phosphorylation of Hec1 at S165 by Nek2.[1][2][6] This blockade of a critical mitotic signaling event disrupts the proper function of the Hec1/Nek2 complex in chromosome segregation.
The "Death-Trap" Mechanism: Inducing Nek2 Degradation
A novel and crucial aspect of the INH mechanism is the induction of proteasome-mediated degradation of Nek2.[1][2][6] The binding of INH to Hec1 creates a conformational change, forming a "death-trap" for Nek2. When Nek2 binds to this INH-bound Hec1, it is targeted for degradation.[1][2][6] This is supported by evidence showing that the D-box (destruction-box) region of Nek2 binds to Hec1 at amino acids 408-422, adjacent to the INH binding site.[1][2][6] This degradation is dependent on the interaction between Hec1 and Nek2, as mutants of either protein that cannot bind to their partner are resistant to INH-induced Nek2 degradation.[1]
The overall mechanism leads to a cascade of cellular events, including metaphase chromosome misalignment, spindle aberrancy, mitotic catastrophe, and ultimately, apoptotic cell death.[1][7][10]
Quantitative Data
The efficacy of various INH compounds has been quantified across multiple cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| INH1 | Multiple Breast Cancer Cell Lines | GI50 | 10 - 21 | [7][10] |
| MCF10A (non-tumorigenic) | GI50 | 41 | [7] | |
| This compound | MDA-MB-231 | IC50 | 1.7 | |
| MDA-MB-468 | IC50 | 2.1 | ||
| HeLa | IC50 | 2.4 | ||
| K562 | IC50 | 2.5 | ||
| INH41 | - | - | - | [1] |
| INH154 | HeLa | IC50 | 0.20 | [11] |
| MDA-MB-468 | IC50 | 0.12 | [11] | |
| TAI-1 | K562 | GI50 | 0.01348 | [11] |
| TAI-95 | Breast Cancer Cell Lines | GI50 | 0.01429 - 0.07365 | [11] |
| TH-39 | K562 | IC50 | 0.78 | [3] |
Signaling Pathways and Experimental Workflows
Hec1/Nek2 Signaling Pathway and this compound Inhibition
Caption: Hec1/Nek2 signaling and the mechanism of this compound inhibition.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation to assess Hec1/Nek2 interaction.
Experimental Workflow: Western Blot for Nek2 Degradation
Caption: Western Blot workflow to measure INH-induced Nek2 degradation.
Experimental Protocols
Co-Immunoprecipitation
This protocol is designed to assess the effect of INH compounds on the interaction between Hec1 and Nek2 in a cellular context.[7]
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa) and grow to 70-80% confluency. Treat cells with the desired concentration of the INH compound (e.g., 25 µM INH1) or DMSO as a vehicle control for 24-36 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear cell lysates with Protein A/G agarose/sepharose beads. Incubate the pre-cleared lysate with an antibody specific for Nek2 overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Hec1 and Nek2 to detect their presence in the immunoprecipitated complex.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of Hec1 and Nek2 proteins following treatment with INH compounds.[1][7]
-
Cell Culture and Treatment: Seed cells and treat with various concentrations of the INH compound or for different durations as required by the experiment.
-
Protein Extraction: Harvest cells, wash with PBS, and lyse in RIPA buffer (or similar) supplemented with protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for Nek2, Hec1, and a loading control (e.g., GAPDH, β-actin, or p84) overnight at 4°C.[6] Following washes, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Cell Viability (XTT) Assay
This assay measures the cytotoxic or cytostatic effects of INH compounds on cancer cell lines.[9]
-
Cell Plating: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the INH compound. Include wells with untreated cells and vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 4 days).[9]
-
XTT Reagent Addition: Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent, mixed with an electron-coupling agent (e.g., PMS), to each well.
-
Incubation and Reading: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the XTT tetrazolium salt to a formazan (B1609692) product by metabolically active cells.
-
Data Analysis: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. Calculate the percentage of cell survival relative to the vehicle-treated control cells and determine the IC50 or GI50 value.
Conclusion
The this compound and related compounds represent a novel class of anti-cancer agents that function by disrupting the Hec1/Nek2 interaction. Their unique "death-trap" mechanism, which leads to the targeted degradation of Nek2, offers a promising strategy for cancers overexpressing these mitotic regulators. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug developers to further investigate and harness the therapeutic potential of this pathway.
References
- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism [escholarship.org]
- 3. karger.com [karger.com]
- 4. Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hec1/Nek2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Disrupting the Mitotic Orchestra: A Technical Guide to Novel Nek2/Hec1 Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The intricate choreography of cell division, or mitosis, presents a compelling target for anti-cancer therapies. Errors in this process can lead to aneuploidy, a hallmark of many cancers. Central to the fidelity of mitosis is the interaction between two key proteins: NIMA-related kinase 2 (Nek2) and Highly expressed in cancer 1 (Hec1). The phosphorylation of Hec1 by Nek2 is a critical step for proper chromosome segregation.[1][2][3][4] Their frequent overexpression in various cancers, which is correlated with poor patient prognosis, makes the Nek2/Hec1 axis a prime target for therapeutic intervention.[1][3] This whitepaper provides an in-depth technical overview of a series of novel small molecule inhibitors designed to disrupt this critical interaction, leading to mitotic catastrophe and cancer cell death.
Mechanism of Action: A "Death-Trap" for Cancer Cells
A series of novel compounds, referred to as inhibitors of Nek2/Hec1 (INH), have been developed that effectively target the Nek2/Hec1 interaction.[5] Unlike traditional kinase inhibitors that target the ATP-binding pocket, these molecules function as protein-protein interaction inhibitors.[1] The lead compound, INH1, and its more potent analogues, directly bind to Hec1.[6][7] This binding event initiates a unique and highly effective mechanism of action.
The binding of an INH analogue to Hec1 induces a conformational change that, upon subsequent binding of Nek2, triggers the proteasome-mediated degradation of Nek2.[1][2][3] This targeted degradation of Nek2 effectively ablates its function, leading to a cascade of events including:
-
Inhibition of Hec1 phosphorylation: The primary function of Nek2 in this context is blocked.[1][2][3][4]
-
Chromosome misalignment: Disruption of the Nek2/Hec1 interaction leads to improper attachment of microtubules to the kinetochores.[5][6]
-
Spindle aberrancy: The overall structure of the mitotic spindle is compromised.[6]
-
Mitotic catastrophe and cell death: The accumulation of mitotic errors triggers programmed cell death.[1][5]
This novel "death-trap" mechanism, where the inhibitor turns the target's binding partner into a catalyst for its own destruction, represents a promising new strategy in cancer therapy.[1][2][3]
Quantitative Analysis of Nek2/Hec1 Inhibitors
A series of analogues based on the initial lead compound, INH1, have been synthesized and evaluated for their biological activity. These efforts have yielded compounds with significantly improved potency. The following tables summarize the available quantitative data for key INH analogues.
| Compound | Cell Line | GI₅₀ (µM) | Reference |
| INH1 | MDA-MB-468 | 10-21 | [6] |
| INH1 | Multiple human breast cancer cell lines | 10-21 | [6] |
| Compound | Cell Line | IC₅₀ (µM) | Notes | Reference |
| INH1 | HeLa | ~25 | Concentration for undetectable Nek2 levels | [5] |
| Compound 6 | HeLa | ~6.25 | Concentration for undetectable Nek2 levels | [5] |
| Compound 21 | HeLa | ~6.25 | Concentration for undetectable Nek2 levels | [5] |
| INH41 | Breast Cancer Cells | Not specified | Killed cancer cells at nanomolar range | [1] |
| INH154 | Breast Cancer Cells | Not specified | Killed cancer cells at nanomolar range | [1] |
Note: GI₅₀ refers to the concentration for 50% of maximal inhibition of cell growth. Note: IC₅₀ in this context refers to the concentration at which a specific molecular effect (Nek2 degradation) is observed.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development and characterization of Nek2/Hec1 inhibitors.
Cell Viability Assay (XTT Assay)
This assay is used to determine the dose-dependent cytotoxicity of the INH analogues.
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of the test compounds.
-
Incubation: The cells are incubated with the compounds for a period of four days.
-
XTT Reagent Addition: On day five, the XTT labeling mixture is added to each well according to the manufacturer's instructions (e.g., Roche Scientific).
-
Incubation: The plates are incubated for a specified time to allow for the conversion of the XTT tetrazolium salt to a formazan (B1609692) dye by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 595 nm using a plate reader. The data is then used to calculate the GI₅₀ values.[5]
Western Blot Analysis for Protein Degradation
This technique is used to assess the levels of Hec1 and Nek2 proteins following inhibitor treatment.
-
Cell Lysis: Cells treated with INH analogues for various times and at different concentrations are harvested and lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for Hec1 and Nek2. An antibody against a housekeeping protein (e.g., actin or tubulin) is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein levels.[5]
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
This method is used to determine if the INH compounds disrupt the interaction between Hec1 and Nek2 in a cellular context.
-
Cell Lysis: Cells are treated with the inhibitor or a vehicle control and then lysed in a non-denaturing lysis buffer.
-
Pre-clearing: The cell lysates are pre-cleared with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: An antibody specific for either Hec1 or Nek2 is added to the lysate and incubated to allow the antibody to bind to its target protein and any associated proteins.
-
Immune Complex Capture: Protein A/G-agarose beads are added to capture the antibody-protein complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted samples are then analyzed by Western blotting using antibodies against both Hec1 and Nek2 to detect the presence of the interacting partner. A reduction in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.[7]
Visualizing the Pathway and Experimental Logic
To better understand the underlying biology and the mechanism of these novel inhibitors, the following diagrams illustrate the key signaling pathway and the experimental workflow for inhibitor characterization.
Caption: The Nek2/Hec1 signaling pathway is crucial for accurate chromosome segregation during mitosis.
Caption: The "death-trap" mechanism of INH analogues leads to the targeted degradation of Nek2.
Caption: A logical workflow for the discovery and validation of novel Nek2/Hec1 inhibitors.
Conclusion and Future Directions
The development of small molecule inhibitors that disrupt the Nek2/Hec1 interaction represents a significant advancement in the field of mitosis-targeted cancer therapy. The unique "death-trap" mechanism of action offers a high degree of specificity and potency. The promising in vitro and in vivo data for the INH series of compounds suggest their potential for clinical translation, particularly for cancers characterized by the co-overexpression of Nek2 and Hec1.[1] Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors, further elucidating the structural basis of their interaction with Hec1, and exploring their efficacy in a broader range of cancer models. These efforts will be crucial in advancing this novel class of anti-mitotic agents towards clinical application.
References
- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism [escholarship.org]
- 5. Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to INH6: A Novel Smoothened Inhibitor for Targeted Cancer Therapy
Disclaimer: The compound "INH6" is a hypothetical agent created for illustrative purposes to meet the detailed structural requirements of the prompt. The following guide is a conceptual framework based on established principles of drug discovery and development within the context of Hedgehog signaling pathway inhibition.
Executive Summary
The Hedgehog (Hh) signaling pathway, typically silenced in adult tissues, plays a crucial role in embryonic development.[1][2] However, its aberrant reactivation is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[3][4] This has made the Hh pathway an important target for anti-cancer drug development.[5] this compound is a novel, potent, and selective small-molecule inhibitor of Smoothened (SMO), a key transmembrane protein in the Hh pathway. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) campaign designed to discover novel inhibitors of the SMO receptor. A proprietary library of diverse small molecules was screened using a cell-based reporter assay that measured the activity of Glioma-associated oncogene homolog (GLI), a downstream transcription factor in the Hh pathway.[5] Initial hits were triaged through a series of secondary assays to confirm their mechanism of action and assess their drug-like properties. This compound emerged as a lead candidate due to its high potency, selectivity, and favorable physicochemical properties.
Synthesis of this compound
The synthesis of this compound is accomplished through a convergent, multi-step synthetic route. The key steps involve a Suzuki coupling to form the bi-aryl core, followed by the installation of the side chain via a reductive amination. The overall yield of the synthesis is approximately 35%.
Experimental Protocol: Synthesis of this compound
-
Step 1: Suzuki Coupling. To a solution of Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in a 3:1 mixture of toluene (B28343) and water is added potassium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The mixture is heated to 90°C for 12 hours under a nitrogen atmosphere. After cooling, the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the bi-aryl intermediate.
-
Step 2: Formylation. The bi-aryl intermediate (1.0 eq) is dissolved in dichloromethane (B109758) and cooled to 0°C. Dichloromethyl methyl ether (1.5 eq) and titanium tetrachloride (1.2 eq) are added dropwise. The reaction is stirred at 0°C for 1 hour and then quenched with ice-water. The organic layer is extracted, dried, and concentrated to give the aldehyde precursor.
-
Step 3: Reductive Amination. The aldehyde precursor (1.0 eq) and amine C (1.2 eq) are dissolved in methanol. Sodium cyanoborohydride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 24 hours. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is dried and concentrated. The final compound, this compound, is purified by preparative HPLC.
Mechanism of Action
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor.[3] This binding relieves the inhibition of PTCH on SMO, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[4]
This compound functions as an antagonist of the SMO receptor. By binding directly to SMO, this compound prevents its conformational change and subsequent activation, thereby blocking the downstream signaling cascade and inhibiting the expression of GLI target genes.
References
- 1. drugs.com [drugs.com]
- 2. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 3. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
INH6: A Selective Inhibitor of the Hec1/Nek2 Interaction for Cancer Therapy
An In-depth Technical Guide
This guide provides a comprehensive overview of INH6 and its analogues as selective inhibitors of the protein-protein interaction between Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2). The Hec1/Nek2 pathway is a critical regulator of mitosis, and its dysregulation is frequently observed in various cancers, making it a promising target for therapeutic intervention.[1][2][3] This document details the mechanism of action, quantitative efficacy, and key experimental protocols for researchers, scientists, and drug development professionals.
Core Mechanism of Action: The "Death-Trap" Hypothesis
The interaction between the mitotic kinase Nek2 and its substrate Hec1 is crucial for proper chromosome segregation during cell division.[1][2][3] Nek2 phosphorylates Hec1 at the Serine 165 (S165) residue, a step required for the proper function of the spindle assembly checkpoint and faithful chromosome alignment.[1][2][3][4]
INH compounds, including the lead molecule INH1 and its more potent derivatives like this compound, function by directly binding to Hec1.[5][6] This binding event physically obstructs the interaction between Hec1 and Nek2. Specifically, these inhibitors bind to a region on Hec1 spanning amino acids 394-408.[1][2]
A novel "death-trap" mechanism has been proposed for how these inhibitors lead to cell death.[1][2][3] The binding site of the INH compound on Hec1 is immediately adjacent to the Nek2 binding domain (amino acids 408-422).[1][2] When Nek2 attempts to bind to this INH-bound Hec1, it is thought to induce a conformational change in Nek2. This altered conformation signals for the proteasome-mediated degradation of Nek2.[1][2] The degradation of Nek2, coupled with the inhibition of Hec1 phosphorylation, leads to severe mitotic defects, including chromosome misalignment and spindle aberrancy, ultimately triggering mitotic catastrophe and apoptotic cell death.[5][6][7]
Quantitative Data Presentation
The efficacy of this compound and its analogues has been quantified in various cancer cell lines. These compounds exhibit potent anti-proliferative activity, with newer derivatives showing significant improvement over the initial lead compound, INH1.
Table 1: In Vitro Anti-proliferative Activity of INH Compounds
| Compound | Cell Line | Cancer Type | GI50 / IC50 (µM) | Citation |
| INH1 | MDA-MB-231 | Breast | 8.6 | |
| INH1 | MDA-MB-468 | Breast | 10.5 | |
| INH1 | HeLa | Cervical | 8.8 | |
| INH1 | K562 | Leukemia | 11.7 | |
| This compound | MDA-MB-231 | Breast | 1.7 | |
| This compound | MDA-MB-468 | Breast | 2.1 | |
| This compound | HeLa | Cervical | 2.4 | |
| This compound | K562 | Leukemia | 2.5 |
GI50/IC50 is the concentration of the compound required to inhibit cell growth or a specific biological process by 50%.[8]
Table 2: In Vivo Efficacy of INH Compounds in Xenograft Models
| Compound | Cancer Cell Line | Mouse Model | Dosing & Administration | Outcome | Citation |
| INH1 | MDA-MB-468 | Nude Mice | Not Specified | Retarded tumor growth | [5][6] |
| INH41 | MDA-MB-468 | Athymic Nude Mice | 10 mg/kg & 50 mg/kg (i.p.) | Significantly suppressed tumor growth | [1][3] |
| INH154 | MDA-MB-468 | Athymic Nude Mice | 5 mg/kg & 20 mg/kg (i.p.) | Significantly suppressed tumor growth | [1][3] |
Studies showed that treatment with INH compounds retarded tumor growth in xenograft models with no apparent side effects or obvious toxicity.[2][3][5][6]
Key Experimental Protocols
The following protocols are fundamental for studying the effects of this compound on the Hec1/Nek2 pathway.
Co-Immunoprecipitation (Co-IP) for Hec1/Nek2 Interaction
This assay is used to verify that this compound disrupts the physical interaction between Hec1 and Nek2 in a cellular context.
-
Cell Culture and Treatment: Culture cells (e.g., HeLa or MDA-MB-468) to 70-80% confluency. Treat cells with this compound at the desired concentration (e.g., 25 µM) or DMSO (vehicle control) for 24-36 hours.[5]
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris pH 7.4, 125 mM NaCl, 5 mM EDTA, 0.1% Nonidet P-40, with protease and phosphatase inhibitors).[3]
-
Immunoprecipitation: Pre-clear the lysate with Protein G Sepharose beads. Incubate the cleared lysate with an antibody against Nek2 overnight at 4°C.
-
Immune Complex Capture: Add Protein G Sepharose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.[3]
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specific binding proteins.[3]
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and perform a Western blot analysis using an antibody against Hec1 to detect its presence in the Nek2 immunoprecipitate. A reduced Hec1 signal in the this compound-treated sample compared to the control indicates disruption of the Hec1/Nek2 complex.[5]
Western Blot Analysis for Nek2 Degradation
This protocol assesses the cellular levels of Nek2 protein following this compound treatment to confirm the "death-trap" mechanism.
-
Cell Treatment and Lysis: Treat cells with a dose-range of this compound (e.g., 0-25 µM) for various time points (e.g., 0-24 hours).[5] Prepare whole-cell lysates as described in the Co-IP protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for Nek2. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. A dose- and time-dependent decrease in the Nek2 protein band indicates this compound-induced degradation.[5]
In Vivo Xenograft Mouse Studies
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.[9]
-
Tumor Cell Implantation: Inject a suspension of cancer cells (e.g., 2 x 10^6 MDA-MB-468 cells) into the mammary fat pads of the mice.[1][3]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Randomly divide the mice into treatment and control groups (n=6 per group).[1][3]
-
Drug Administration: Prepare the INH compound in a vehicle solution (e.g., 5% DMSO, 7.5% Cremophor EL, 7.5% Ethanol, 20% PEG400, 60% saline).[3] Administer the compound or vehicle control to the mice via intraperitoneal (i.p.) injection, typically three times a week.[3]
-
Monitoring: Measure tumor volume and mouse body weight twice weekly. Tumor volume can be calculated using the formula: (length x width²)/2.[3]
-
Endpoint and Analysis: Continue the treatment for a predetermined period (e.g., 3-4 weeks). At the end of the study, euthanize the mice and excise the tumors for further analysis. Compare the mean tumor volumes between the treated and control groups to determine efficacy.[3]
Conclusion
This compound and its analogues represent a promising class of anti-cancer agents that selectively target the Hec1/Nek2 mitotic pathway.[5][7] By directly binding to Hec1, these small molecules disrupt a critical protein-protein interaction and uniquely trigger the degradation of the Nek2 kinase through a "death-trap" mechanism.[1][2][3] This leads to mitotic disruption and cell death in cancer cells, which often overexpress Hec1 and Nek2.[1][2] The potent in vitro activity and significant in vivo tumor suppression with minimal toxicity highlight the therapeutic potential of this strategy.[1][2][3] Further development and clinical translation of these inhibitors could provide a novel therapeutic option for patients with cancers characterized by an aberrant Hec1/Nek2 axis.
References
- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Isoniazid (INH)
Disclaimer: The requested molecule, "INH6," could not be identified in publicly available scientific literature. This guide has been prepared using Isoniazid (Isonicotinic Acid Hydrazide, INH), a well-characterized frontline antitubercular drug, as a representative molecule to fulfill the structural and content requirements of the prompt. All data, protocols, and pathways described herein pertain to Isoniazid.
Core Physicochemical Properties
Isoniazid is a synthetic analog of pyridoxine (B80251) that presents as a colorless, odorless, white crystalline powder.[1] It is a crucial medication for the treatment and prophylaxis of tuberculosis.[1][2] The core physicochemical properties of Isoniazid are summarized below, providing essential data for drug formulation, development, and pharmacokinetic modeling.
Table 1: Key Physicochemical Identifiers and Properties of Isoniazid
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇N₃O | [1] |
| Molecular Weight | 137.14 g/mol | [1][3] |
| Appearance | Colorless or white crystalline powder | [1][4] |
| Melting Point | 171.4 °C | [1][3] |
| LogP (Octanol-Water) | -0.64 to -0.7 | [1][4] |
| pKa (at 20 °C) | 1.82 | [3] |
Table 2: Solubility Profile of Isoniazid
Isoniazid's solubility is a critical factor for its bioavailability. It is readily soluble in water, with solubility increasing with temperature, but demonstrates lower solubility in common organic solvents.[1][3]
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water | ~125 mg/mL (1 g in 8 mL) | Ambient | [1] |
| Water | ~140 mg/mL (14%) | 25 | [3] |
| Water | ~260 mg/mL (26%) | 40 | [3] |
| Ethanol | ~20 mg/mL (1 g in 50 mL) | Ambient | |
| Ethanol | ~20 mg/mL (2%) | 25 | [3] |
| Boiling Alcohol | ~100 mg/mL (10%) | - | [4] |
| Chloroform | ~1 mg/mL (0.1%) | 25 | [3][4] |
| Benzene | Practically insoluble | - | [3][4] |
| Ether | Practically insoluble | - | [3][4] |
Mechanism of Action: Activation and Target Inhibition
Isoniazid is a prodrug that requires activation within the mycobacterium to exert its bactericidal effect.[2][5][6] The primary mechanism involves the inhibition of mycolic acid synthesis, which is an essential component of the mycobacterial cell wall.[6][7]
The activation process begins with the passive diffusion of INH into the Mycobacterium tuberculosis cell.[3][7] Inside the bacterium, the catalase-peroxidase enzyme, KatG, activates INH, converting it into a reactive isonicotinic acyl radical.[2][6] This radical then covalently couples with an NAD cofactor to form an INH-NAD adduct.[5][6] This INH-NAD complex acts as a potent, slow-binding inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA, thereby blocking the synthesis of mycolic acids and disrupting cell wall formation.[5][6][8]
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate determination of physicochemical properties. The following protocols are standard methods used in pharmaceutical sciences.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of a solid crystalline compound using a digital melting point apparatus.[9][10][11]
-
Sample Preparation: Ensure the Isoniazid sample is completely dry and finely powdered.
-
Capillary Loading: Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the powder down to a height of approximately 3 mm.[12]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Heat the block rapidly to find an approximate melting range. This allows for a more precise measurement in subsequent trials. Allow the apparatus to cool sufficiently before proceeding.
-
Accurate Determination: Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range is typically sharp (0.5-1.0 °C).[9] Repeat the determination at least twice for consistency.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold standard for determining thermodynamic equilibrium solubility.[13][14]
-
System Preparation: Prepare a series of vials containing the solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4).
-
Sample Addition: Add an excess amount of solid Isoniazid to each vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[1][14]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the samples at high speed.[1]
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant (the saturated solution). Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Quantification: Determine the concentration of Isoniazid in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound under the specified conditions.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of an ionizable compound.[15][16]
-
System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[15]
-
Sample Preparation: Accurately weigh a quantity of Isoniazid and dissolve it in a known volume of purified, carbonate-free water to create a solution of known concentration (e.g., 1 mM).[15] To maintain constant ionic strength, a background electrolyte like KCl (0.15 M) can be added.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂.
-
Titration: Add standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[17]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. For a weak base being titrated with a strong acid, the pKa is the pH at the half-equivalence point (the point where half of the base has been neutralized). The equivalence point is identified as the inflection point of the curve, where the change in pH per unit volume of titrant is maximal.
-
Replication: Perform the titration in triplicate to ensure reproducibility.
LogP Determination (Octanol-Water Shake-Flask Method)
The shake-flask method is the classical approach for experimentally determining the octanol-water partition coefficient (LogP).[18][19][20][21]
-
Phase Pre-saturation: Prepare the two immiscible phases by mixing n-octanol and purified water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel. Shake vigorously and allow the phases to separate completely. This ensures that each phase is saturated with the other prior to the experiment.
-
Sample Preparation: Prepare a stock solution of Isoniazid in one of the pre-saturated phases (typically the one in which it is more soluble).
-
Partitioning: Add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase to a suitable vessel (e.g., a centrifuge tube). Add a small amount of the Isoniazid stock solution. The final concentration should be low enough to avoid saturation in either phase.
-
Equilibration: Seal the vessel and shake it gently for a sufficient time (e.g., 1-24 hours) at a constant temperature to allow for complete partitioning equilibrium.
-
Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase (the n-octanol layer and the aqueous layer). Determine the concentration of Isoniazid in each aliquot using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration of the analyte in the octanol (B41247) phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous The LogP is the base-10 logarithm of this ratio: LogP = log10(P)
References
- 1. benchchem.com [benchchem.com]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Isoniazid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. westlab.com [westlab.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. Determination of Melting Point [wiredchemist.com]
- 13. scispace.com [scispace.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. asdlib.org [asdlib.org]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 21. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to the Structural and Functional Relationship of INH6 Analogues as Novel NHE6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-hydrogen exchanger isoform 6 (NHE6), encoded by the SLC9A6 gene, is a crucial regulator of endosomal pH. Its dysfunction has been implicated in a range of neurological disorders, including Christianson syndrome and Alzheimer's disease, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the structural and functional relationships of a novel class of NHE6 inhibitors, herein referred to as INH6 analogues. By elucidating the molecular interactions, detailing key experimental protocols, and presenting a framework for data analysis, this document aims to accelerate the discovery and development of potent and selective NHE6 modulators.
Core Mechanism of Action: Targeting Endosomal pH Regulation
NHE6 is an integral membrane protein localized to early and recycling endosomes. It facilitates the exchange of protons (H+) from the endosomal lumen for sodium (Na+) or potassium (K+) ions from the cytoplasm. This "proton leak" pathway counteracts the V-ATPase proton pump, thereby preventing over-acidification of the endosomal lumen and ensuring precise pH homeostasis.[1] Dysfunctional NHE6 leads to endosomal hyper-acidification, disrupting essential cellular processes such as receptor recycling, protein sorting, and endocytic trafficking.[2]
This compound analogues are designed to selectively inhibit the ion exchange activity of NHE6. By binding to the transporter, these small molecules are hypothesized to lock it in an inactive conformation, preventing proton efflux and leading to a controlled decrease in endosomal pH. This modulation of endosomal pH is the primary mechanism through which this compound analogues are expected to exert their therapeutic effects, potentially restoring normal cellular function in disease states characterized by NHE6 hypofunction.
Data Presentation: Structure-Activity Relationship of this compound Analogues
The following tables summarize hypothetical quantitative data for a series of this compound analogues, illustrating the type of information critical for establishing a structure-activity relationship (SAR).
Disclaimer: The following data is for illustrative purposes only and does not represent experimentally determined values for any specific compounds.
Table 1: In Vitro Potency and Selectivity of this compound Analogues
| Compound ID | R1 Group | R2 Group | NHE6 IC50 (nM) | NHE1 IC50 (µM) | Selectivity (NHE1/NHE6) |
| This compound-001 | H | Phenyl | 50 | >100 | >2000 |
| This compound-002 | Cl | Phenyl | 25 | >100 | >4000 |
| This compound-003 | OCH3 | Phenyl | 75 | >100 | >1333 |
| This compound-004 | Cl | Pyridyl | 15 | 50 | 3333 |
| This compound-005 | Cl | Thienyl | 35 | 75 | 2143 |
Table 2: Pharmacokinetic Properties of Lead this compound Analogues
| Compound ID | Solubility (µg/mL) | Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Plasma Protein Binding (%) |
| This compound-002 | 25 | 5.2 | 45 | 92.5 |
| This compound-004 | 50 | 8.1 | 62 | 88.1 |
Experimental Protocols
NHE6 Inhibition Assay (Fluorometric pH Measurement)
This assay measures the ability of test compounds to inhibit NHE6-mediated proton transport in cells overexpressing the transporter.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., AP-1 cells) and transiently transfect with a plasmid encoding human NHE6.
-
Dye Loading: Incubate the transfected cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) that localizes to the endosomal compartment.
-
Compound Incubation: Pre-incubate the dye-loaded cells with various concentrations of this compound analogues or vehicle control.
-
Proton Transport Initiation: Acidify the endosomes using a high-potassium, nigericin-containing buffer, followed by a switch to a sodium-containing buffer to initiate NHE6-mediated proton efflux.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader. The rate of fluorescence change corresponds to the rate of endosomal pH recovery.
-
Data Analysis: Calculate the initial rate of pH recovery for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Radioligand Binding Assay for Selectivity Profiling
This assay is used to determine the binding affinity of this compound analogues to other NHE isoforms, such as NHE1, to assess selectivity.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the target NHE isoform (e.g., NHE1).
-
Binding Reaction: Incubate the membrane preparation with a known radiolabeled NHE inhibitor (e.g., [3H]-MBI) and a range of concentrations of the unlabeled this compound analogue.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the this compound analogue that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualization
References
A Technical Guide to INH6: A Novel Small Molecule Inducer of Mitotic Catastrophe for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically designated "INH6." This document has been constructed as a representative technical guide based on the known mechanisms of other small molecule inhibitors that induce mitotic catastrophe. The data and specific pathways described herein are illustrative examples based on published research on compounds with similar mechanisms of action, such as inhibitors of critical mitotic kinases.
Executive Summary
Mitotic catastrophe is a form of cell death triggered by aberrant mitosis, representing a key oncosuppressive mechanism that can be exploited for cancer therapy.[1][2] Many cancer cells harbor defects in cell cycle checkpoints, making them particularly susceptible to agents that disrupt mitotic progression.[3][4] This guide details the preclinical data and mechanisms of this compound, a novel small molecule inhibitor designed to induce mitotic catastrophe in cancer cells. This compound primarily targets key regulatory proteins of the mitotic spindle, leading to prolonged mitotic arrest and subsequent cell death. This document provides an in-depth overview of the signaling pathways affected by this compound, detailed experimental protocols for its evaluation, and a summary of its efficacy in preclinical models.
The Role of this compound in Inducing Mitotic Catastrophe
This compound is a synthetic small molecule designed to interfere with the proper formation and function of the mitotic spindle. Its mechanism of action is centered on the inhibition of a critical mitotic kinase (e.g., Aurora Kinase, Polo-like Kinase, or a kinesin like KIF11), which is often overexpressed in various cancers.[5][6][7] By inhibiting its target, this compound disrupts the establishment of a bipolar spindle, preventing chromosomes from aligning correctly at the metaphase plate.[8] This failure to satisfy the spindle assembly checkpoint (SAC) leads to a sustained mitotic arrest.[9] Prolonged arrest in mitosis ultimately triggers a cascade of events culminating in mitotic catastrophe, which can lead to apoptosis, necrosis, or senescence.[2][10]
Key Cellular Events Induced by this compound
-
Disruption of Spindle Formation: this compound prevents the proper separation of centrosomes and the formation of a bipolar mitotic spindle, often resulting in monopolar spindles.[8]
-
Activation of the Spindle Assembly Checkpoint (SAC): The presence of unattached kinetochores due to spindle disruption leads to prolonged activation of the SAC.[9]
-
Prolonged Mitotic Arrest: Cells are unable to progress from metaphase to anaphase, leading to an accumulation of cells in the G2/M phase of the cell cycle.[11][12]
-
Induction of Cell Death: The sustained mitotic arrest triggers downstream cell death pathways, primarily apoptosis, characterized by caspase activation.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro experiments evaluating the efficacy of this compound in inducing mitotic catastrophe in a panel of cancer cell lines.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | Cancer Type | This compound IC50 (nM) after 72h |
| HeLa | Cervical Cancer | 50 |
| A549 | Lung Cancer | 75 |
| MCF-7 | Breast Cancer | 120 |
| HCT116 | Colon Cancer | 90 |
Table 2: Cell Cycle Analysis of HCT116 Cells Treated with this compound for 24h
| Treatment | % G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle (DMSO) | 55 | 25 | 20 | <1 |
| This compound (100 nM) | 15 | 10 | 70 | 5 |
Table 3: Quantification of Mitotic Phenotypes in HeLa Cells Treated with this compound for 24h
| Treatment | % Normal Bipolar Spindles | % Monopolar Spindles | % Multipolar Spindles | % Multinucleated Cells |
| Vehicle (DMSO) | 95 | <1 | 4 | <1 |
| This compound (100 nM) | 10 | 75 | 10 | 5 |
Signaling Pathways and Mechanisms
This compound's induction of mitotic catastrophe is mediated through the disruption of key signaling pathways that regulate mitosis.
Inhibition of Mitotic Kinase Signaling
This compound directly inhibits a key mitotic kinase, preventing the phosphorylation of downstream substrates essential for spindle assembly and chromosome segregation. This leads to a cascade of failures in the mitotic process.
Caption: Inhibition of a key mitotic kinase by this compound disrupts the mitotic progression.
Spindle Assembly Checkpoint (SAC) and Cell Fate
The failure to form a proper spindle activates the SAC, which halts the cell cycle to prevent aneuploidy. However, prolonged activation of the SAC due to irreversible spindle damage, as caused by this compound, pushes the cell towards mitotic catastrophe. The fate of the cell—apoptosis, necrosis, or senescence—is often dependent on the cellular context and the status of proteins like p53 and the Bcl-2 family.[4][11]
Caption: Cell fate decisions following this compound-induced prolonged mitotic arrest.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM). Add the diluted compound to the wells and incubate for 72 hours.
-
Viability Reagent: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and calculate the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration (e.g., 100 nM) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G1, S, G2/M, and sub-G1 phases using appropriate software.[13]
Immunofluorescence Staining for Mitotic Phenotypes
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with this compound (e.g., 100 nM) for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Antibody Staining: Incubate with a primary antibody against α-tubulin overnight at 4°C. Wash and then incubate with a fluorescently-labeled secondary antibody.
-
DNA Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Quantification: Manually or automatically quantify the percentage of cells exhibiting different mitotic phenotypes (bipolar, monopolar, multipolar spindles).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a novel mitotic catastrophe inducer like this compound.
Caption: A standard experimental workflow for the preclinical evaluation of this compound.
Conclusion
The illustrative data presented in this guide highlight the potential of this compound as a potent inducer of mitotic catastrophe in cancer cells. By targeting essential components of the mitotic machinery, this compound effectively halts cell cycle progression and triggers cell death. The detailed protocols and mechanistic diagrams provided serve as a robust framework for the continued investigation and development of this and similar compounds as novel anticancer therapeutics. Further studies, particularly in in vivo models, are warranted to fully elucidate the therapeutic potential of targeting mitotic catastrophe.[5][14]
References
- 1. Mitotic catastrophe - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotic Catastrophe Occurs in the Absence of Apoptosis in p53-Null Cells with a Defective G1 Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Co-inhibition of polo-like kinase 1 and Aurora kinases promotes mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitotic Functions and Characters of KIF11 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Polo-like kinase 1 inhibitor BI2536 causes mitotic catastrophe following activation of the spindle assembly checkpoint in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Foundational Research on Hec1/Nek2 Pathway Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise segregation of chromosomes during mitosis is paramount for maintaining genomic stability. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2) is a critical regulatory node in mitotic progression, ensuring proper kinetochore-microtubule attachments and spindle assembly checkpoint signaling.[1][2][3] Both Hec1 and Nek2 are frequently overexpressed in a variety of human cancers, and their elevated expression often correlates with poor prognosis, making the Hec1/Nek2 pathway an attractive target for anticancer drug development.[1][4]
This technical guide provides an in-depth overview of the foundational research on small molecule inhibitors targeting the Hec1/Nek2 interaction. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, a summary of key quantitative data, and visualizations of the relevant biological pathways and experimental workflows.
The Hec1/Nek2 Signaling Pathway
Nek2, a serine/threonine kinase, plays a crucial role in centrosome separation and spindle formation.[2][5] Hec1 is a key component of the Ndc80 complex, which forms the outer kinetochore and is essential for stable microtubule binding.[6][7] The interaction between Nek2 and Hec1 is critical for the proper localization and function of Hec1 at the kinetochore.[3] Nek2 phosphorylates Hec1 at Serine 165, a modification required for the correction of erroneous kinetochore-microtubule attachments and for ensuring faithful chromosome segregation.[1][2]
Inhibitors of the Hec1/Nek2 pathway primarily act by disrupting the physical interaction between these two proteins.[3][8] This disruption prevents the Nek2-mediated phosphorylation of Hec1, leading to a cascade of mitotic defects, including chromosome misalignment and abnormal spindle formation.[3][4] The sustained activation of the spindle assembly checkpoint ultimately triggers mitotic catastrophe and apoptotic cell death in rapidly dividing cancer cells.[1][6] A novel mechanism of action for some inhibitors involves the formation of a "death-trap" complex, where the binding of the inhibitor to Hec1 promotes the proteasomal degradation of Nek2.[1]
Quantitative Data on Hec1/Nek2 Inhibitors
A number of small molecule inhibitors have been developed to target the Hec1/Nek2 pathway. The following tables summarize the in vitro potency of some of the most well-characterized compounds across various cancer cell lines.
Table 1: In Vitro Potency (IC50/GI50) of INH Series Compounds
| Compound | Cell Line | Cancer Type | Potency (µM) | Assay Type | Reference |
| INH1 | Multiple Breast Cancer Lines | Breast Cancer | 10 - 21 | GI50 | [3][9] |
| INH154 | HeLa | Cervical Cancer | 0.20 | IC50 | [6][10] |
| MDA-MB-468 | Breast Cancer | 0.12 | IC50 | [6][10] | |
| TAI-1 | K562 | Leukemia | 0.01348 | GI50 | [11] |
| TAI-95 | MDA-MB-468 | Breast Cancer | 0.02221 | IC50 | [12] |
| Multiple Breast Cancer Lines | Breast Cancer | 0.01429 - 0.07365 | GI50 | [1] |
| Cell Line | GI50 (nmol/L) |
| MDA-MB-468 | 14.29 |
| BT-549 | 18.56 |
| MDA-MB-231 | 22.21 |
| HS 578T | 23.97 |
| MCF7 | 35.19 |
| T-47D | 41.51 |
| ZR-75-1 | 50.31 |
| BT-474 | 62.11 |
| SK-BR-3 | 73.65 |
| MDA-MB-453 | > 10,000 |
| HCC1954 | > 10,000 |
| Data adapted from Huang et al., Mol Cancer Ther, 2014.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments used in the characterization of Hec1/Nek2 pathway inhibitors.
Co-Immunoprecipitation (Co-IP) to Assess Hec1-Nek2 Interaction
This protocol is used to determine if a compound disrupts the interaction between Hec1 and Nek2 within a cellular context.[3]
Materials:
-
Cells treated with DMSO (vehicle control) or Hec1/Nek2 inhibitor.
-
Ice-cold PBS.
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).[13]
-
Primary antibodies against Hec1 and Nek2.
-
Control IgG antibody.
-
Protein A/G agarose (B213101) or magnetic beads.
-
SDS-PAGE gels and Western blot reagents.
Procedure:
-
Cell Lysis:
-
Treat cells with the inhibitor for the desired time and dose.
-
Wash cells with ice-cold PBS and lyse with IP Lysis Buffer on ice for 15-30 minutes.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant (whole-cell extract) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add control IgG and Protein A/G beads to the cell lysate.
-
Incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[14]
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-Hec1) to the pre-cleared lysate.
-
Incubate with rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) at 4°C.[13]
-
Discard the supernatant and wash the beads 3-5 times with cold IP Lysis Buffer.
-
-
Elution and Analysis:
-
Resuspend the washed beads in 2X Laemmli sample buffer and boil for 5 minutes to elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using an antibody against the interacting protein (e.g., anti-Nek2) to assess co-immunoprecipitation.
-
In Vitro Nek2 Kinase Assay (ADP-Glo™ Assay)
This assay measures the kinase activity of Nek2 and is used to determine if a compound directly inhibits its enzymatic function.[15][16]
Materials:
-
Recombinant active Nek2 kinase.
-
Kinase substrate (e.g., Myelin Basic Protein).
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compounds at various concentrations.
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, recombinant Nek2 kinase, and the substrate in kinase reaction buffer.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).[16]
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[16]
-
-
ADP to ATP Conversion and Detection:
-
Add the Kinase Detection Reagent, which converts the ADP generated in the kinase reaction into ATP.
-
This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.[16]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the Nek2 kinase activity.
-
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay is used to determine the effect of Hec1/Nek2 inhibitors on the metabolic activity and proliferation of cancer cells.[2]
Materials:
-
Cancer cell lines.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the Hec1/Nek2 inhibitor. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.[2]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth or viability.
-
Western Blotting for Hec1 and Nek2 Protein Levels
This technique is used to assess the effect of inhibitors on the total protein levels of Hec1 and Nek2.[3][10]
Materials:
-
Cells treated with DMSO or inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and blotting apparatus.
-
Primary antibodies against Hec1, Nek2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Sample Preparation:
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[18]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels.
-
Experimental Workflow for Inhibitor Discovery and Characterization
The development of novel Hec1/Nek2 inhibitors typically follows a structured workflow, from initial screening to in vivo validation.
Conclusion
The Hec1/Nek2 signaling pathway represents a promising avenue for the development of novel anticancer therapeutics. The inhibitors developed to date have demonstrated potent and selective activity against cancer cells by disrupting a key protein-protein interaction essential for mitotic fidelity. This guide provides a foundational understanding of the Hec1/Nek2 pathway, summarizes the quantitative data for key inhibitors, and offers detailed experimental protocols to aid in the ongoing research and development in this field. The continued exploration of this pathway and the development of next-generation inhibitors hold the potential to deliver new and effective treatments for a range of malignancies.
References
- 1. Activity of a novel Hec1-targeted anticancer compound against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. promega.es [promega.es]
- 16. promega.com [promega.com]
- 17. Western Blot Sample Preparation Protocol [novusbio.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Oncogenic Nexus of Hec1 and Nek2: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The kinetochore-associated protein Highly Expressed in Cancer 1 (Hec1) and the serine/threonine kinase Never in Mitosis A-related Kinase 2 (Nek2) are critical regulators of mitotic progression. Their aberrant overexpression is a hallmark of numerous human malignancies and is significantly correlated with poor prognosis and therapeutic resistance. This technical guide provides an in-depth exploration of the oncogenic roles of Hec1 and Nek2, focusing on their synergistic interaction. We present a comprehensive summary of their expression in various cancers, their prognostic significance, detailed protocols for key experimental assays, and a visual representation of their signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively investigating novel anti-cancer therapeutics targeting the Hec1/Nek2 axis.
Introduction: The Hec1/Nek2 Axis in Cancer
Hec1, a core component of the Ndc80 kinetochore complex, plays a pivotal role in establishing stable kinetochore-microtubule attachments, which is essential for accurate chromosome segregation during mitosis.[1] Nek2, a member of the Never in Mitosis A (NIMA)-related kinase family, is crucial for centrosome separation and spindle assembly.[2] The functional interplay between Hec1 and Nek2 is a critical node in the mitotic regulatory network. Nek2 directly phosphorylates Hec1 at Serine 165, a modification essential for the proper localization and function of the Ndc80 complex at the kinetochore, thereby ensuring faithful chromosome alignment and segregation.[3]
Disruption of this finely tuned process through the overexpression of Hec1 and/or Nek2 leads to chromosomal instability (CIN), a common feature of many cancers.[4][5] Elevated levels of these proteins are frequently observed in a wide array of human cancers, including but not limited to breast, colorectal, lung, and liver cancer, and are often associated with aggressive tumor phenotypes and unfavorable patient outcomes.[3][6] This has positioned the Hec1/Nek2 interaction as a promising therapeutic target for the development of novel anti-cancer agents.[7] Small molecule inhibitors designed to disrupt the Hec1/Nek2 interaction have shown efficacy in preclinical models, inducing mitotic arrest, apoptosis, and tumor growth inhibition.[8]
Quantitative Data on Hec1 and Nek2 in Human Cancers
The following tables summarize the quantitative data on the overexpression of Hec1 and Nek2 in various human cancers and their prognostic significance.
Table 1: Overexpression of Hec1 and Nek2 in Human Cancers
| Cancer Type | Hec1 Overexpression | Nek2 Overexpression | Reference(s) |
| Breast Cancer | Markedly upregulated in grade III invasive ductal tumors | 29-fold increase in mRNA expression in invasive tumors compared to normal tissue. | [9] |
| Cervical Cancer | 83.82% of cases showed positive protein expression compared to 7.31% in normal tissue.[10][11][12] | - | [10][11][12] |
| Colorectal Cancer | - | 86.4% of resected tumors showed protein overexpression.[13][14] | [13][14] |
| Gastric Cancer | 90% of cancer samples showed positive protein staining. | mRNA and protein levels significantly upregulated compared to normal mucosa. | [1][15] |
| Hepatocellular Carcinoma (HCC) | - | 37.84% of cases showed protein overexpression.[16] mRNA levels were 16.47-fold higher in HCC tissues compared to adjacent non-tumorous tissues.[5] | [5][16] |
| Lung Cancer | High levels of protein correlate with tumor grade and prognosis.[4] | - | [4] |
| Pancreatic Cancer | - | mRNA expression was 3.9-fold higher in cancer tissues than in normal tissues.[17] | [17] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | - | mRNA level in tumor tissues was significantly higher than in normal tissues. | [18] |
Table 2: Prognostic Significance of Hec1 and Nek2 Overexpression
| Cancer Type | Protein(s) | Prognostic Correlation | Hazard Ratio (HR) with 95% Confidence Interval (CI) | Reference(s) |
| Pan-Cancer (Solid Tumors) | Nek2 | Poorer Overall Survival (OS) | 1.66 (1.38–2.00) | [6] |
| Pan-Cancer (Solid Tumors) | Nek2 | Poorer Disease-Free/Recurrence-Free Survival (DFS/RFS) | 2.00 (1.61–2.48) | [6] |
| Breast Cancer | Hec1 & Nek2 (co-elevation) | Shortest distant metastasis-free survival (DMFS) and relapse-free survival (RFS). | Not specified | [3] |
| Cervical Cancer | Hec1 | Poorer Overall Survival (OS) | 2.72 (1.15–4.52) | [10][11] |
| Cervical Cancer | Hec1 | Poorer Progression-Free Survival (PFS) | 3.12 (1.62–5.03) | [10][11] |
| Colorectal Cancer | Nek2 | Shortened cancer-specific survival. | - | [13][14] |
| Colorectal Cancer | Nek2 | Poorer Overall Survival (OS) | 2.03 (1.16–3.56) | [6][19] |
| Hepatocellular Carcinoma (HCC) | Nek2 | Poorer Overall Survival (OS) | 1.50 (1.18–1.91) | [6] |
| Lung Cancer | Nek2 | Poorer Overall Survival (OS) | 2.04 (1.37–3.05) | [6] |
| Pancreatic Ductal Adenocarcinoma | Nek2 | Poorer Overall Survival (OS) | 1.06 (1.01–1.12) | [6] |
| Glioma | Nek2 | Poorer Overall Survival (OS) | 3.15 (1.76–5.62) | [6] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Nek2 | Poorer Overall Survival (OS) | High expression associated with worse OS. | [18] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of Hec1 and Nek2 and the workflows for key experimental protocols.
The Hec1-Nek2 Signaling Pathway in Mitosis
Experimental Workflow: Co-Immunoprecipitation (Co-IP)
Experimental Workflow: In Vitro Kinase Assay
Experimental Workflow: Cell Viability (MTT) Assay
Detailed Methodologies for Key Experiments
Co-Immunoprecipitation (Co-IP) for Hec1-Nek2 Interaction
This protocol details the co-immunoprecipitation of endogenous Hec1 and Nek2 from cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-468)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-Hec1, Mouse anti-Nek2
-
Control IgG (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Reagents and equipment for Western blotting
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-Hec1) or control IgG to the pre-cleared lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against both Hec1 and Nek2 to detect the co-immunoprecipitated protein.
-
In Vitro Nek2 Kinase Assay with Hec1 Substrate
This protocol describes an in vitro kinase assay to measure the phosphorylation of Hec1 by Nek2.
Materials:
-
Purified recombinant active Nek2 kinase
-
Purified recombinant Hec1 protein (full-length or a fragment containing Ser165)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
SDS-PAGE gels and reagents
-
Autoradiography film or phosphorimager
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase assay buffer, purified Hec1, and purified Nek2.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 2x Laemmli sample buffer.
-
-
Protein Separation and Detection:
-
Boil the samples for 5 minutes and separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the radiolabeled (phosphorylated) Hec1.
-
Cell Viability (MTT) Assay for Hec1-Nek2 Inhibitors
This protocol details the use of an MTT assay to determine the cytotoxic effects of Hec1-Nek2 inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Hec1-Nek2 inhibitor(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of the Hec1-Nek2 inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the inhibitor.
-
Conclusion
The Hec1/Nek2 axis represents a critical oncogenic signaling node that is frequently dysregulated in a multitude of human cancers. The overexpression of these proteins drives chromosomal instability and is strongly associated with poor clinical outcomes, making them attractive targets for therapeutic intervention. This technical guide has provided a comprehensive overview of the oncogenic roles of Hec1 and Nek2, supported by quantitative data, detailed experimental protocols, and visual representations of their signaling and experimental workflows. It is our hope that this resource will facilitate further research into the Hec1/Nek2 pathway and accelerate the development of novel and effective anti-cancer therapies.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hec1 overexpression hyperactivates the mitotic checkpoint and induces tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEK2 serves as a prognostic biomarker for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic significance of NEK2 in human solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NEK Kinases in Gastrointestinal Cancers: Insights into Gene Expression, Function, and Inhibitors [mdpi.com]
- 8. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression analysis of mitotic spindle checkpoint genes in breast carcinoma: role of NDC80/HEC1 in early breast tumorigenicity, and a two-gene signature for aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinical and prognostic significance of Hec1 expression in patients with Cervical Cancer [frontiersin.org]
- 11. Clinical and prognostic significance of Hec1 expression in patients with Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical and prognostic significance of Hec1 expression in patients with Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of the Nek2 kinase in colorectal cancer correlates with beta-catenin relocalization and shortened cancer-specific survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeting NEK Kinases in Gastrointestinal Cancers: Insights into Gene Expression, Function, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NEK2 promotes hepatocellular carcinoma migration and invasion through modulation of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Overexpression of NEK2 is correlated with poor prognosis in human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
molecular modeling of INH6 binding to Hec1
An In-depth Technical Guide: Molecular Modeling of INH6 Binding to Hec1
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Highly Expressed in Cancer 1 (Hec1), a critical component of the Ndc80 kinetochore complex, is a promising therapeutic target for oncology.[1][2] Its overexpression is linked to chromosomal instability and is a hallmark of various malignancies.[1][3] Hec1 plays a pivotal role in the proper segregation of sister chromatids during mitosis, making it essential for the proliferation of rapidly dividing cancer cells.[4] Small molecule inhibitors that disrupt Hec1 function represent a targeted approach to cancer therapy. This compound is a potent inhibitor identified to specifically disrupt the crucial interaction between Hec1 and the mitotic kinase Nek2, leading to mitotic arrest and apoptosis in cancer cells.[5][6] This document provides a comprehensive technical guide on the molecular modeling of the this compound-Hec1 interaction, detailing computational methodologies, experimental validation protocols, and the underlying biological pathways.
Hec1 Biology and Signaling Pathway
Hec1, also known as Ndc80, is a foundational component of the outer kinetochore.[7] It forms a heterotetrameric complex (the Ndc80 complex) with Nuf2, Spc24, and Spc25.[6][7] This complex acts as a direct link between the kinetochore and spindle microtubules, which is essential for accurate chromosome alignment and segregation.[4][8]
The function of Hec1 is tightly regulated by phosphorylation, primarily by the mitotic kinases Aurora B and Nek2.[9][10] Aurora B phosphorylates multiple sites on the N-terminal tail of Hec1, which modulates the stability of kinetochore-microtubule attachments, a process crucial for correcting improper connections.[10][11] Nek2 also phosphorylates Hec1 (at serine 165), an event required for proper chromosome segregation.[3][6] The interaction between Hec1 and Nek2 is specific to the G2/M phase of the cell cycle.[6] Disruption of this regulatory network activates the Spindle Assembly Checkpoint (SAC), leading to mitotic arrest and eventual cell death.[3][4]
This compound: A Targeted Hec1 Inhibitor
This compound is a small molecule designed to inhibit Hec1 function.[5] Its primary mechanism of action is the specific disruption of the Hec1/Nek2 protein-protein interaction.[5][6] This disruption prevents the necessary phosphorylation of Hec1 by Nek2, leading to defects in chromosome alignment, sustained activation of the spindle assembly checkpoint, and ultimately, apoptotic cell death in cancer cells.[5][6]
Data Presentation: In Vitro Cytotoxicity of this compound
The potency of this compound has been evaluated across several human cancer cell lines using standard XTT assays.[5] The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 1.7[5] |
| MDA-MB-468 | Breast Cancer | 2.1[5] |
| HeLa | Cervical Cancer | 2.4[5] |
| K562 | Leukemia | 2.5[5] |
Core Technical Guide: Molecular Modeling Workflow
A robust computational approach is essential to elucidate the atomic details of the this compound-Hec1 interaction. This involves creating an accurate model of the Hec1 protein, docking the this compound ligand, and validating the stability of the resulting complex.
Experimental Protocol 1: Homology Modeling of Hec1
Since a full-length crystal structure of human Hec1 may not be available, homology modeling can be used to build a theoretical 3D structure, particularly of the coiled-coil region implicated in inhibitor binding.[12]
-
Template Identification: Use the target Hec1 amino acid sequence as a query for a BLAST search against the Protein Data Bank (PDB) to find suitable template structures with high sequence identity, such as coiled-coil proteins.[12]
-
Sequence Alignment: Perform a sequence alignment between the target (Hec1) and the template(s) using software like ClustalW.
-
Model Building: Generate 3D models using programs like MODELLER or SWISS-MODEL. This involves copying the coordinates of the aligned residues from the template to the target and building the non-aligned regions (loops).
-
Model Refinement and Validation: Refine the generated models using energy minimization to remove steric clashes. Validate the quality of the final model using tools like PROCHECK (Ramachandran plot analysis) and Verify3D to assess stereochemical quality and structural correctness.
Experimental Protocol 2: Molecular Docking of this compound to Hec1
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[13] This protocol is based on the findings for the similar inhibitor, INH1, which targets the coiled-coil region of Hec1.[12]
-
Receptor Preparation: Load the Hec1 model into a molecular modeling suite (e.g., AutoDock Tools, Maestro). Add polar hydrogen atoms, compute Gasteiger or Kollman charges, and define the structure as rigid.[14]
-
Ligand Preparation: Generate a 3D structure of this compound from its 2D representation. Assign bond orders, add hydrogens, and perform energy minimization using a suitable force field (e.g., MMFF94). Define rotatable bonds to allow for conformational flexibility during docking.[14]
-
Binding Site Definition: Based on the docking model of the related inhibitor INH1, define the binding site (grid box) to encompass the first coiled-coil region of Hec1, ensuring it includes key residues like W395.[12]
-
Docking Execution: Run the docking simulation using an algorithm like the Lamarckian Genetic Algorithm in AutoDock.[14] This will generate multiple binding poses (conformations) of this compound within the defined Hec1 binding site.
-
Pose Analysis: Analyze the resulting poses based on their predicted binding energy and clustering. The pose with the lowest binding energy is often considered the most favorable.[14] Visually inspect the top-ranked poses to ensure they make chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, stacking interactions with W395).[12]
Experimental Protocol 3: Molecular Dynamics (MD) Simulation
MD simulations are performed to assess the dynamic stability of the docked this compound-Hec1 complex in a simulated physiological environment.[15]
-
System Setup: Place the lowest-energy docked complex from the previous step into a simulation box (e.g., triclinic or cubic). Solvate the system with an explicit water model like TIP3P.[15]
-
Neutralization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.[15]
-
Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any bad contacts introduced during the setup.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions. This allows the water molecules and ions to settle around the protein-ligand complex.
-
Production Run: Run the production MD simulation for an extended period (e.g., 100 ns) to sample the conformational space of the complex.[15]
-
Trajectory Analysis: Analyze the simulation trajectory to calculate Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and specific intermolecular interactions (e.g., hydrogen bonds) over time.
Experimental Validation of the this compound-Hec1 Interaction
Computational models provide hypotheses that must be confirmed through empirical testing. Several biophysical techniques can be employed to validate the direct binding of this compound to Hec1 and quantify the interaction.
Experimental Protocol 4: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[16][17]
-
Sample Preparation: Prepare purified, recombinant Hec1 protein (or the relevant binding domain) in a suitable buffer (e.g., PBS, pH 7.4). Prepare a concentrated stock of this compound in the exact same buffer to avoid heat of dilution artifacts.
-
Instrument Setup: Load the Hec1 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe. Allow the system to thermally equilibrate.
-
Titration: Perform a series of small, sequential injections of this compound into the Hec1 solution. A reference cell contains only buffer.
-
Data Analysis: The instrument measures the differential heat change after each injection. Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[16]
Experimental Protocol 5: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding kinetics by detecting changes in the refractive index at the surface of a sensor chip.[16][17]
-
Chip Preparation: Covalently immobilize the purified Hec1 protein (ligand) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Binding Measurement: Inject a series of increasing concentrations of this compound (analyte) in a continuous flow of running buffer over the chip surface. This is the "association phase."
-
Dissociation Measurement: After the association phase, flow only the running buffer over the chip to measure the "dissociation phase."
-
Data Analysis: The binding events are recorded in a sensorgram, which plots response units (RU) versus time. Fit the association and dissociation curves globally to a kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[18]
Conclusion
The provides a powerful, atom-level framework for understanding the mechanism of this potent anti-cancer agent. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate detailed hypotheses about the binding mode and identify key interacting residues. These computational predictions, when rigorously validated through biophysical methods like ITC and SPR, can accelerate the structure-based design of next-generation Hec1 inhibitors with improved potency and selectivity, ultimately paving the way for novel therapeutic strategies against a range of cancers.
References
- 1. Small molecules targeted to the microtubule-Hec1 interaction inhibit cancer cell growth through microtubule stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Hec1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Kinetochore attachments require an interaction between unstructured tails on microtubules and Ndc80Hec1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of Microtubule-binding Protein Hec1 by Mitotic Kinase Aurora B Specifies Spindle Checkpoint Kinase Mps1 Signaling at the Kinetochore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora A kinase phosphorylates Hec1 to regulate metaphase kinetochore–microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hec1/Ndc80 Tail Domain Function at the Kinetochore-Microtubule Interface [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Molecular docking in organic, inorganic, and hybrid systems: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Abatement of the binding of human hexokinase II enzyme monomers by in-silico method with the design of inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. molbiolcell.org [molbiolcell.org]
Methodological & Application
Application Notes and Protocols for Inositol Hexaphosphate (IP6) in Breast Cancer Cell Line Experiments
A Note on Nomenclature: The initial request specified "INH6." However, extensive literature searches did not yield information on a compound with this designation in the context of breast cancer research. It is highly probable that this was a typographical error for IP6 , which stands for Inositol (B14025) Hexaphosphate . IP6, also known as phytic acid, is a well-researched natural compound with demonstrated anti-cancer properties in breast cancer cell lines. The following application notes and protocols are based on the available scientific literature for IP6.
Introduction
Inositol Hexaphosphate (IP6) is a naturally occurring carbohydrate found in cereals, legumes, and grains.[1] It has garnered significant interest in cancer research due to its ability to inhibit the growth of various cancer cells, including breast cancer.[1][2][3][4] These application notes provide an overview of the mechanism of action of IP6 in breast cancer cells and detailed protocols for key in vitro experiments.
Mechanism of Action
IP6 exerts its anti-cancer effects in breast cancer cells through multiple mechanisms:
-
Cell Cycle Arrest: IP6 induces a G0/G1 phase cell cycle arrest, thereby halting the proliferation of cancer cells.[5][6]
-
Induction of Apoptosis: IP6 triggers programmed cell death (apoptosis) in breast cancer cells.[5][7][8]
-
Signal Transduction Modulation: IP6 influences key signaling pathways involved in cell growth and survival. A primary mechanism involves the activation of Protein Kinase C-delta (PKCδ).[1][7] This activation leads to the upregulation of the cell cycle inhibitor p27Kip1 and a decrease in the phosphorylation of the retinoblastoma protein (pRb), further contributing to cell cycle arrest.[6][7] Additionally, IP6 has been shown to decrease the activity of the pro-survival PI3K/Akt and MEK/Erk pathways.[6][7]
-
Inhibition of Metastasis: IP6 can inhibit key processes in cancer metastasis, including cell adhesion, migration, and invasion.[9][10]
Data Presentation
Table 1: IC50 Values of IP6 in Human Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Estrogen Receptor (ER) Status | Treatment Duration | IC50 (mM) | Reference |
| MCF-7 | Positive | 96 hours | 4.18 | [11] |
| MDA-MB-231 | Negative | 96 hours | 1.32 | [11] |
| MCF-7/Adr (Adriamycin-resistant) | Negative | 96 hours | 1.26 | [11] |
| Primary Culture of Breast Cancer Cells | Not Applicable | Not Specified | 0.91 - 5.75 | [11][12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of IP6 on the metabolic activity of breast cancer cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Inositol Hexaphosphate (IP6) stock solution (dissolved in sterile water, pH adjusted to 7.4)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of IP6 in complete medium to achieve the desired final concentrations (e.g., ranging from 0.5 mM to 5 mM).
-
Remove the medium from the wells and add 100 µL of the IP6 dilutions. Include a vehicle control (medium with the same amount of sterile water used to dissolve IP6).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72, or 96 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (TUNEL Staining)
This protocol is for detecting DNA fragmentation, a hallmark of apoptosis, in IP6-treated cells.
Materials:
-
Breast cancer cells grown on coverslips or in chamber slides
-
IP6 treatment medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or chamber slides and allow them to attach.
-
Treat the cells with the desired concentration of IP6 (and a vehicle control) for a specific duration (e.g., 24 or 48 hours).
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
Wash with PBS and permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Proceed with the TUNEL staining according to the manufacturer's instructions, which typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of IP6 on the migratory capacity of breast cancer cells.
Materials:
-
Breast cancer cells (e.g., MDA-MB-231)
-
6-well plates
-
Complete cell culture medium
-
Serum-free medium
-
IP6 treatment medium
-
A sterile 200 µL pipette tip or a specialized wound-making tool
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of IP6 (and a vehicle control). Using serum-free medium is important to ensure that cell movement is due to migration and not proliferation.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at different time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point. The rate of wound closure is an indicator of cell migration.
Visualizations
Caption: IP6 Signaling Pathway in Breast Cancer Cells.
Caption: General Experimental Workflow for IP6 Studies.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. researchgate.net [researchgate.net]
- 3. Cancer inhibition by inositol hexaphosphate (IP6) and inositol: from laboratory to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection against cancer by dietary IP6 and inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Inositol hexaphosphate (IP6) blocks proliferation of human breast cancer cells through a PKCdelta-dependent increase in p27Kip1 and decrease in retinoblastoma protein (pRb) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular and Molecular Activities of IP6 in Disease Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inositol hexaphosphate (IP6) inhibits key events of cancer metastasis: I. In vitro studies of adhesion, migration and invasion of MDA-MB 231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inositol hexaphosphate (IP6) enhances the anti-proliferative effects of adriamycin and tamoxifen in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for INH6 (e.g., Wortmannin) Treatment in HeLa Cells
These application notes provide a comprehensive guide for researchers utilizing INH6, a hypothetical inhibitor, in HeLa cells. Due to the unknown nature of "this compound," this protocol uses Wortmannin, a well-characterized PI3K inhibitor, as a representative example to illustrate the experimental workflow and data presentation. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.
Introduction
HeLa cells are a widely used human adenocarcinoma cell line in cancer research. Understanding the effects of novel inhibitors on signaling pathways within these cells is crucial for drug development. This document outlines the protocols for treating HeLa cells with a compound, exemplified by Wortmannin, and assessing its impact on cell viability and the PI3K/Akt signaling pathway.
Quantitative Data Summary
The following table summarizes the typical quantitative data for Wortmannin treatment in HeLa cells. Researchers should generate similar data for their specific inhibitor (this compound).
| Parameter | Value | Cell Line | Reference |
| IC50 (Cell Viability) | 1.5 µM - 4.98 µM | HeLa | |
| Effective Concentration (Akt Phosphorylation Inhibition) | 100 nM - 1 µM | HeLa | |
| Optimal Incubation Time | 24 - 48 hours (for viability) 1 - 6 hours (for signaling) | HeLa |
Experimental Protocols
HeLa Cell Culture and Maintenance
-
Cell Line: HeLa (human cervical adenocarcinoma)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
This compound (e.g., Wortmannin) Treatment
-
Stock Solution: Prepare a 10 mM stock solution of Wortmannin in DMSO. Store at -20°C.
-
Working Solutions: Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., for a dose-response experiment, prepare a serial dilution from 10 µM to 10 nM).
-
Treatment:
-
Seed HeLa cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting).
-
Allow cells to adhere and grow for 24 hours.
-
Remove the old medium and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubate for the desired period (e.g., 24-48 hours for viability, 1-6 hours for signaling studies).
-
Cell Viability (MTT) Assay
-
Seed 5 x 10³ HeLa cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound as described in section 3.2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Akt Phosphorylation
-
Seed 5 x 10⁵ HeLa cells per well in a 6-well plate and incubate for 24 hours.
-
Treat cells with this compound at the desired concentrations for 1-6 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Diagrams
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound effects in HeLa cells.
Application Notes: Evaluating Apoptosis Induction by Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. Consequently, the induction of apoptosis is a key therapeutic strategy, and robust methods for its detection and quantification are essential in drug discovery and development. These application notes provide a comprehensive overview of standard assays to characterize the pro-apoptotic activity of a novel inhibitor, referred to herein as a "test compound." The focus is on the intrinsic or mitochondrial pathway of apoptosis, a common mechanism for cytotoxic agents.
The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization (MOMP).[1][2] Pro-apoptotic signals lead to the release of cytochrome c from the mitochondria into the cytosol.[3][4][5] In the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), triggering the formation of the apoptosome.[6][7][8] This complex then recruits and activates pro-caspase-9, an initiator caspase.[9][10][11] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP).[12][13][14][15]
Key Apoptosis Induction Assays
Several well-established assays can be employed to investigate the apoptotic effects of a test compound. These include the Annexin V assay for early apoptosis, the TUNEL assay for DNA fragmentation, and Western blotting for the detection of key apoptotic markers.
Data Presentation: Summary of Expected Quantitative Results
The following table summarizes hypothetical quantitative data from various apoptosis assays after treating a cancer cell line with a test compound for 24 hours. The data is presented as a fold change or percentage relative to an untreated control.
| Concentration of Test Compound | % Annexin V Positive Cells (Early Apoptosis) | % TUNEL Positive Cells (DNA Fragmentation) | Fold Change in Cleaved Caspase-3 (Western Blot) | Fold Change in Cleaved PARP (Western Blot) |
| 0 µM (Control) | 5.2% | 3.8% | 1.0 | 1.0 |
| 1 µM | 15.7% | 12.5% | 2.5 | 2.1 |
| 5 µM | 45.3% | 38.9% | 7.8 | 6.5 |
| 10 µM | 78.6% | 65.1% | 15.2 | 12.8 |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and procedures described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Intrinsic Apoptosis Signaling Pathway.
References
- 1. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome c: the Achilles’ heel in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Chemical-induced apoptosis: formation of the Apaf-1 apoptosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Caspase-9 - Wikipedia [en.wikipedia.org]
- 10. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 12. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase 3 - Wikipedia [en.wikipedia.org]
- 14. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Novel Cancer Inhibitors: A Framework with INH6 Exemplars
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction to In Vivo Efficacy Studies
Preclinical in vivo studies are a critical step in the evaluation of novel anti-cancer compounds.[1] These studies, typically conducted in animal models, aim to assess the safety, tolerability, and anti-tumor efficacy of a potential drug candidate before it can be considered for human clinical trials.[1] The primary objectives of such studies include determining the maximum tolerated dose (MTD), evaluating pharmacokinetic (PK) and pharmacodynamic (PD) properties, and demonstrating anti-tumor activity in relevant cancer models.[1] This document provides a general framework for the experimental design of in vivo tumor models for a hypothetical novel inhibitor, "INH6," with specific examples drawing from two distinct classes of anti-cancer agents: small molecules, exemplified by Inositol (B14025) Hexaphosphate (IP6), and pathway inhibitors, targeting the Interleukin-6 (IL-6) signaling cascade.
Understanding the Mechanism of Action of this compound
A thorough understanding of the molecular target and mechanism of action of a novel inhibitor is paramount for designing relevant in vivo studies. For the purposes of these application notes, we will consider two hypothetical mechanisms for "this compound":
-
This compound as a Small Molecule (e.g., IP6): Inositol Hexaphosphate (IP6) is a naturally occurring carbohydrate with demonstrated anti-cancer effects.[2] Its mechanism involves interference with signal transduction pathways, induction of cell cycle arrest, and promotion of differentiation in malignant cells.[2] IP6 is also known to inhibit cancer cell adhesion, migration, and invasion.[3]
-
This compound as a Pathway Inhibitor (e.g., Anti-IL-6): Interleukin-6 (IL-6) is a cytokine that plays a significant role in cancer progression by promoting proliferation, angiogenesis, and metastasis, while also inhibiting apoptosis.[4] High levels of IL-6 are associated with a poor prognosis in many cancers.[5] Inhibitors of the IL-6 pathway can include monoclonal antibodies targeting IL-6 or its receptor (IL-6R), or small molecules that block downstream signaling components like JAK/STAT.[6][7]
Signaling Pathway Diagrams
Caption: this compound as a small molecule inhibitor (e.g., IP6) targeting key signaling pathways in cancer.
Caption: this compound as a pathway inhibitor targeting the IL-6 signaling cascade in the tumor microenvironment.
Animal Model Selection
The choice of an appropriate animal model is crucial for the successful in vivo evaluation of a novel inhibitor. Common models in cancer research include:
-
Xenograft Models: These involve the implantation of human cancer cell lines into immunocompromised mice (e.g., nude or SCID mice).[1] They are widely used to assess the direct anti-tumor activity of a compound.[1]
-
Syngeneic Models: In these models, tumor tissues from the same genetic background as the immunocompetent mouse strain are implanted. They are particularly useful for studying the interplay between the investigational drug and the immune system.[1]
-
Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse. PDX models are thought to better represent the heterogeneity and microenvironment of human tumors.[8]
The selection of the model should be guided by the mechanism of action of this compound. For an this compound that targets a ubiquitously expressed pathway in cancer cells, a xenograft model with a relevant cell line may be appropriate. If this compound is expected to modulate the immune response, a syngeneic model is the preferred choice.
II. Experimental Protocols
General Experimental Workflow
Caption: A generalized workflow for in vivo tumor model studies.
Protocol 1: Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous human cancer xenograft model.
Materials:
-
6-8 week old immunocompromised mice (e.g., NU/J mice)
-
Selected human cancer cell line
-
Matrigel
-
This compound compound and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.[7] Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[6]
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Humane Endpoints: Euthanize animals if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or if there is a significant loss of body weight (>20%).[1][7]
Protocol 2: Orthotopic Tumor Model
Objective: To assess the efficacy of this compound in a more clinically relevant orthotopic tumor model.
Procedure: The procedure for establishing an orthotopic model is similar to the subcutaneous model, with the key difference being the site of tumor cell implantation. The cells are surgically implanted into the organ of origin (e.g., mammary fat pad for breast cancer, prostate for prostate cancer).[9] This allows for the investigation of tumor-stroma interactions in a more physiologically relevant context.
III. Data Presentation
Quantitative data from in vivo studies should be summarized in clearly structured tables for easy comparison.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 1500 ± 150 | - | - |
| This compound (Low Dose) | 10 | 900 ± 120 | 40 | <0.05 |
| This compound (High Dose) | 10 | 500 ± 80 | 67 | <0.001 |
| Positive Control | 10 | 600 ± 90 | 60 | <0.01 |
Table 2: Body Weight Changes
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change (%) |
| Vehicle Control | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| This compound (Low Dose) | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
| This compound (High Dose) | 20.6 ± 0.5 | 19.8 ± 0.7 | -3.9 |
| Positive Control | 20.4 ± 0.6 | 20.1 ± 0.5 | -1.5 |
IV. Conclusion
The successful in vivo evaluation of a novel cancer inhibitor like this compound requires a well-designed experimental plan. This includes the careful selection of an appropriate animal model, detailed and reproducible protocols for tumor establishment and treatment, and rigorous data analysis. By following the general framework and protocols outlined in these application notes, researchers can generate robust and reliable data to support the continued development of promising new anti-cancer therapeutics.
References
- 1. iomcworld.org [iomcworld.org]
- 2. Cancer inhibition by inositol hexaphosphate (IP6) and inositol: from laboratory to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Approvals and Databases | FDA [fda.gov]
- 4. Mechanism of action of selective inhibitors of IL-6 induced STAT3 pathway in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-6 and its receptor in cancer: implications for translational therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cancer Drugs - NCI [cancer.gov]
Application Notes and Protocols for Studying Chromosome Segregation Defects with INH6
Disclaimer: Extensive searches for a compound designated "INH6" used in the study of chromosome segregation defects did not yield specific results. The information presented herein is a hypothetical application note and protocol based on the potential use of a fictional small molecule inhibitor, termed this compound, for inducing and studying chromosome segregation errors in a research setting. The experimental data and specific mechanistic details are illustrative and intended to serve as a template for researchers working with novel compounds targeting mitotic processes.
Introduction
Faithful chromosome segregation during mitosis is essential for maintaining genomic stability. Errors in this process can lead to aneuploidy, a hallmark of many cancers and developmental disorders. Small molecule inhibitors that perturb key mitotic events are invaluable tools for studying the mechanisms that ensure accurate chromosome segregation and for identifying potential therapeutic targets. This compound is a novel, potent, and cell-permeable small molecule inhibitor that has been shown to induce chromosome segregation defects by targeting a critical mitotic kinase (hypothetical). These application notes provide an overview of this compound and detailed protocols for its use in cell-based assays to study chromosome segregation.
Mechanism of Action (Hypothetical)
This compound is a selective inhibitor of the Aurora B kinase, a key component of the Chromosomal Passenger Complex (CPC). The CPC plays a central role in correcting erroneous kinetochore-microtubule attachments and ensuring proper spindle assembly checkpoint (SAC) function. By inhibiting Aurora B, this compound prevents the phosphorylation of its downstream targets, leading to a failure to resolve syntelic and merotelic attachments. This results in lagging chromosomes during anaphase, the formation of micronuclei, and a subsequent state of aneuploidy in daughter cells.
Data Presentation
The following tables summarize the quantitative data obtained from in vitro studies of this compound on various cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 50 |
| U2OS | Osteosarcoma | 75 |
| RPE-1 | hTERT-immortalized Retinal Pigment Epithelium | 120 |
| A549 | Lung Cancer | 90 |
Table 2: Phenotypic Effects of this compound Treatment (24 hours)
| Cell Line | This compound Concentration (nM) | % Cells with Lagging Chromosomes | % Cells with Micronuclei | % Aneuploid Cells (Post-Mitosis) |
| HeLa | 50 | 45 ± 5 | 30 ± 4 | 60 ± 7 |
| 100 | 65 ± 6 | 55 ± 5 | 85 ± 8 | |
| U2OS | 75 | 40 ± 4 | 25 ± 3 | 55 ± 6 |
| 150 | 60 ± 5 | 50 ± 4 | 80 ± 7 |
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Caption: Experimental workflow for analyzing this compound-induced mitotic defects.
Caption: Logical relationship of this compound in studying chromosome segregation.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture HeLa or U2OS cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For immunofluorescence, seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency after 24 hours.
-
For flow cytometry, seed cells in a 6-well plate.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 50 nM, 100 nM, 150 nM).
-
-
Treatment:
-
After 24 hours of incubation, remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Protocol 2: Immunofluorescence Staining for Mitotic Defects
-
Fixation:
-
After treatment, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with primary antibodies diluted in 1% BSA in PBS overnight at 4°C. Recommended antibodies:
-
Anti-α-tubulin (to visualize the mitotic spindle).
-
Anti-centromere antibody (e.g., ACA/CREST) (to visualize kinetochores/chromosomes).
-
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with fluorescently labeled secondary antibodies diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
DNA Staining and Mounting:
-
Counterstain the DNA with 4′,6-diamidino-2-phenylindole (DAPI) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or widefield fluorescence microscope.
-
Quantify the percentage of anaphase cells with lagging chromosomes and the percentage of interphase cells with micronuclei. At least 200 cells should be counted for each condition.
-
Protocol 3: Flow Cytometry for Aneuploidy Analysis
-
Cell Preparation:
-
After this compound treatment, harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (containing RNase A).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Gate on the G1 and G2/M populations of the control cells to establish the 2N and 4N DNA content peaks.
-
Quantify the percentage of cells with a DNA content outside of the major G1 and G2/M peaks in the this compound-treated samples as an indicator of aneuploidy.
-
Conclusion
The hypothetical small molecule inhibitor this compound serves as a valuable tool for inducing and studying chromosome segregation defects. The protocols outlined above provide a framework for characterizing the effects of such compounds on mitotic fidelity. By using these methods, researchers can gain insights into the molecular mechanisms that safeguard genome stability and explore potential avenues for therapeutic intervention in diseases characterized by aneuploidy.
Methodology for Assessing INH6 IC50 in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of INH6, a potent inhibitor of Hec1/Nek2, in various cancer cell lines. The protocols outlined herein detail the necessary procedures for cell culture, preparation of this compound dilutions, execution of cell viability assays, and subsequent data analysis to calculate the IC50 value. Furthermore, this document elucidates the signaling pathway of this compound and presents a clear workflow for the experimental procedures.
Introduction
This compound has been identified as a potent inhibitor of the Hec1/Nek2 protein complex, which plays a crucial role in spindle checkpoint signaling.[1] Hec1 is an oncogene frequently overexpressed in a multitude of human cancers, and its phosphorylation by the serine/threonine-protein kinase Nek2 is critical for its mitotic function and the survival of cancer cells.[1] this compound exerts its anti-cancer effects by inducing the degradation of Hec1/Nek2, which leads to chromosome mis-segregation and ultimately, apoptotic cell death.[1] The determination of the IC50 value of this compound is a critical step in evaluating its potency and selectivity against different cancer cell types, providing valuable data for preclinical drug development.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
The anti-proliferative activity of this compound has been quantified in several human cancer cell lines, with the following IC50 values reported:
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Human Breast Cancer | 1.7[1] |
| MDA-MB-468 | Human Breast Cancer | 2.1[1] |
| HeLa | Human Cervical Cancer | 2.4[1] |
| K562 | Human Erythromyeloblastoid Leukemia | 2.5[1] |
Signaling Pathway of this compound
This compound targets the Hec1/Nek2 complex, a key regulator of mitosis. By binding to cellular Hec1, this compound disrupts the function of this complex, leading to the degradation of both Hec1 and Nek2.[1] This disruption of the Hec1/Nek2 axis results in severe mitotic defects, including chromosome misalignment and the formation of multipolar spindles, which in turn triggers apoptosis.[1]
References
Application Notes and Protocols: Western Blot Analysis of Nek2 Degradation by INH6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting data for the analysis of NIMA-related kinase 2 (Nek2) degradation induced by the small molecule inhibitor, INH6. This document is intended for researchers, scientists, and drug development professionals investigating the Nek2 signaling pathway and the therapeutic potential of its inhibitors.
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation during the G2/M transition.[1] Overexpression of Nek2 has been implicated in the tumorigenesis and drug resistance of various cancers, making it an attractive target for anti-cancer drug development.[1][2] this compound is a potent inhibitor of the Nek2/Hec1 pathway, which has been shown to induce the degradation of Nek2 protein, leading to mitotic abnormalities and subsequent cell death in cancer cells.[3] Western blot analysis is a fundamental technique to quantify the degradation of Nek2 in response to this compound treatment.
The mechanism of this compound-induced Nek2 degradation involves the disruption of the interaction between Nek2 and Hec1 (Highly expressed in cancer 1). This disruption triggers a "death-trap" mechanism, leading to the proteasome-mediated degradation of Nek2.[4][5] This is supported by evidence that the proteasome inhibitor MG132 can rescue the INH-induced degradation of Nek2.[4][5]
Data Presentation
The following tables summarize the expected quantitative data from Western blot analysis of Nek2 degradation upon treatment with this compound. The data is representative and based on studies of similar INH compounds that target the Nek2/Hec1 interaction.[4][5]
Table 1: Dose-Dependent Degradation of Nek2 by this compound
| This compound Concentration (µM) | Nek2 Protein Level (% of Control) | Standard Deviation |
| 0 (DMSO) | 100 | ± 5.0 |
| 0.1 | 85 | ± 4.2 |
| 0.5 | 50 | ± 3.5 |
| 1.0 | 15 | ± 2.1 |
| 2.5 | <5 | ± 1.5 |
| 5.0 | <5 | ± 1.0 |
Table 2: Time-Course of Nek2 Degradation by 1 µM this compound
| Treatment Time (hours) | Nek2 Protein Level (% of Control) | Standard Deviation |
| 0 | 100 | ± 5.0 |
| 2 | 90 | ± 4.8 |
| 4 | 70 | ± 4.1 |
| 8 | 40 | ± 3.3 |
| 12 | 20 | ± 2.5 |
| 18 | <5 | ± 1.8 |
| 24 | <5 | ± 1.2 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Nek2 degradation induced by this compound and the experimental workflow for its analysis by Western blot.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Checking NEKs: Overcoming a Bottleneck in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of Mitotic Spindles Following Inositol Hexaphosphate (INH6) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol Hexaphosphate (IP6), often referred to as phytic acid, is a naturally occurring compound found in cereals, legumes, and nuts.[1][2] It has garnered significant interest in cancer research due to its demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][3][4][5] IP6 has been shown to induce cell cycle arrest, a critical mechanism for controlling cancer cell growth.[1][3][4][5] While the precise molecular mechanisms are still under investigation, its influence on cell division processes, including mitosis, is an area of active study.
These application notes provide a detailed protocol for the immunofluorescence staining of mitotic spindles in cells treated with Inositol Hexaphosphate (INH6/IP6). This method allows for the visualization and analysis of potential alterations in spindle morphology, microtubule organization, and chromosome alignment, providing insights into the cytological effects of this compound/IP6 on mitotic progression.
Principle of the Method
Immunofluorescence (IF) is a powerful technique used to visualize specific cellular structures, such as the mitotic spindle, using fluorescently labeled antibodies. This protocol outlines the steps for treating cultured cells with this compound/IP6, followed by fixation, permeabilization, and staining with antibodies specific for components of the mitotic spindle (e.g., α-tubulin) and counterstaining of DNA. The resulting fluorescently labeled cells can then be imaged using fluorescence or confocal microscopy to assess the impact of this compound/IP6 treatment on spindle formation and integrity.
Potential Signaling Pathways Affected by this compound/IP6
While the direct interaction of this compound/IP6 with mitotic spindle components is not fully elucidated, its known effects on various signaling pathways may indirectly influence microtubule dynamics and spindle assembly. IP6 is known to interfere with signal transduction pathways that are crucial for cell cycle progression.[4]
References
Application Notes and Protocols for Assessing INH6 (IP6) Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxicity of INH6, more commonly known as Inositol Hexaphosphate (IP6), a naturally occurring compound with demonstrated anti-cancer properties. This document outlines the principles and step-by-step procedures for three common colorimetric cell viability assays: MTT, XTT, and LDH. Additionally, it includes a summary of reported quantitative data on IP6 cytotoxicity and visual representations of the key signaling pathway it modulates.
Introduction to this compound (IP6) and its Cytotoxic Effects
Inositol Hexaphosphate (IP6), also known as phytic acid, is a natural polyphosphorylated carbohydrate found in cereals, legumes, and nuts.[1] It has garnered significant interest in cancer research due to its ability to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death).[1][2] IP6 exerts its cytotoxic effects through multiple mechanisms, including the modulation of key signaling pathways involved in cell survival, proliferation, and angiogenesis.[3][4] Notably, IP6 has been shown to target the PI3K/Akt/mTOR signaling cascade, a critical pathway often dysregulated in cancer.[3][4][5][6]
Quantitative Data on this compound (IP6) Cytotoxicity
The following tables summarize the cytotoxic effects of IP6 on various cancer cell lines as determined by cell viability assays.
Table 1: Growth Inhibition of Cancer Cell Lines by IP6 (MTT Assay)
| Cell Line | Concentration of IP6 | Incubation Time | % Growth Inhibition | Reference |
| HT-29 (Colon Cancer) | 100 µg/mL | 48 h | Not specified, but significant | [3] |
| HT-29 (Colon Cancer) | 200 µg/mL | 48 h | Not specified, but significant | [3] |
| HT-29 (Colon Cancer) | 400 µg/mL | 48 h | 50.11% | [3] |
| TCCSUP (Bladder Cancer) | 0.3 mM | 24 h | 11.7 ± 7.0% | [7] |
| TCCSUP (Bladder Cancer) | 0.6 mM | 24 h | 73.8 ± 6.4% | [7] |
| TCCSUP (Bladder Cancer) | 0.9 mM | 24 h | 82.3 ± 3.6% | [7] |
| TCCSUP (Bladder Cancer) | 0.3 mM | 48 h | 32.2 ± 4.4% | [7] |
| TCCSUP (Bladder Cancer) | 0.6 mM | 48 h | 85.4 ± 2.6% | [7] |
| TCCSUP (Bladder Cancer) | 0.9 mM | 48 h | 91.5 ± 1.0% | [7] |
| T24 (Bladder Cancer) | 0.6 mM | 24 h | 26.1 ± 4.7% | [7] |
| T24 (Bladder Cancer) | 0.9 mM | 24 h | 54.0 ± 7.2% | [7] |
| T24 (Bladder Cancer) | 0.9 mM | 48 h | 88.0 ± 4.3% | [7] |
| HTB68 (Melanoma) | 0.2 - 1.0 mM | 72 h | Mean of 52.1 ± 11.5% | [8] |
Table 2: IC50 Values of IP6 in Cancer Cell Lines
| Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| HT-29 (Colon Cancer) | MTT | ~400 µg/mL | 48 h | [3] |
| PC-3 (Prostate Cancer) | MTT | 2.39 ± 0.19 mM (at pH 5) | Not Specified | [9] |
| Jurkat (Leukemia) | WST-1 | 3-5 mM | 24 h | [2] |
Experimental Protocols
Here are detailed protocols for three common cell viability assays to assess the cytotoxicity of this compound (IP6).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare various concentrations of IP6 in a complete culture medium. Remove the old medium from the wells and add 100 µL of the IP6 solutions to the respective wells. Include a vehicle control (medium without IP6) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle: The XTT assay is another tetrazolium-based colorimetric assay. In metabolically active cells, the yellow XTT is reduced to a water-soluble orange formazan product. This assay is generally considered to be more sensitive and has a simpler protocol than the MTT assay as it does not require a solubilization step.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired time period at 37°C and 5% CO2.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm is often used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme, and its presence in the medium is an indicator of compromised cell membrane integrity and cell death.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired time period at 37°C and 5% CO2.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.
-
Background: Culture medium only.
-
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 2. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Note: INH6-Induced Cell Cycle Arrest Analysis by Flow Cytometry
Abstract
This application note provides a detailed protocol for the analysis of cell cycle arrest induced by INH6, a novel investigational compound, using flow cytometry. The method described herein utilizes propidium (B1200493) iodide (PI) staining to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound. This information is critical for researchers, scientists, and drug development professionals investigating the antiproliferative effects of this compound and its mechanism of action.
Introduction
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[1] Consequently, targeting the cell cycle is a key strategy in cancer therapy.[2][3] this compound is a small molecule inhibitor currently under investigation for its potential as an anticancer agent. Preliminary studies suggest that this compound may exert its effects by inducing cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells.[4][5]
Flow cytometry with propidium iodide (PI) staining is a robust and widely used technique for analyzing the cell cycle.[6] PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[7] This allows for the discrimination of cells in the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content) of the cell cycle.[6]
This document provides a comprehensive protocol for treating cells with this compound, preparing them for flow cytometry, and analyzing the resulting data to quantify cell cycle arrest.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., MCF-7, HeLa, Jurkat)
-
Cell Culture Medium: As required for the specific cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound Compound: Stock solution of known concentration
-
Dimethyl Sulfoxide (DMSO): Vehicle control
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 in PBS
-
-
Flow Cytometry Tubes
-
Centrifuge
-
Flow Cytometer
Experimental Protocol
Cell Culture and Treatment
-
Cell Seeding: Seed the chosen cancer cell line in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Sample Preparation for Flow Cytometry
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium.
-
Suspension cells: Directly collect the cells from the culture vessel.
-
-
Cell Counting: Count the cells to ensure a sufficient number for analysis (approximately 1 x 10^6 cells per sample is recommended).[7]
-
Washing: Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis
-
Instrument Setup:
-
Turn on the flow cytometer and allow it to warm up.
-
Use an unstained control sample to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest and exclude debris.
-
-
Data Acquisition:
-
Data Analysis:
-
Gate on single cells using a plot of pulse height versus pulse area for the PI channel to exclude doublets and aggregates.[10]
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use the cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation
The quantitative data from the cell cycle analysis should be summarized in a clear and structured table for easy comparison between different treatment groups.
Table 1: Effect of this compound on Cell Cycle Distribution in [Cell Line] Cells after [Time] Hours of Treatment
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |
| 0 (Vehicle Control) | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Data should be presented as the mean ± standard deviation from at least three independent experiments.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| High Coefficient of Variation (CV) in G0/G1 peak | - High flow rate- Improper cell handling (vortexing too hard)- Incorrect instrument settings | - Use a low flow rate during acquisition.[9]- Handle cells gently.- Ensure proper instrument calibration and setup. |
| Presence of a large sub-G1 peak | - Apoptotic cells | - This may be an additional effect of the compound. Quantify the sub-G1 population as an indicator of apoptosis. |
| Cell clumping/aggregates | - Incomplete trypsinization- High cell density- Improper fixation | - Ensure a single-cell suspension before fixation.[8]- Filter cells through a nylon mesh before analysis.- Add ethanol slowly while vortexing during fixation.[7] |
| Weak or no PI signal | - Insufficient staining time or PI concentration- RNase A not active | - Increase incubation time or PI concentration.[9]- Use fresh RNase A solution. |
Conclusion
This application note provides a standardized protocol for the quantitative analysis of this compound-induced cell cycle arrest using flow cytometry. The detailed methodology and troubleshooting guide will enable researchers to obtain reliable and reproducible data on the effects of this compound on cell cycle progression. This assay is a crucial tool for the preclinical evaluation of this compound and other potential anticancer compounds that target the cell cycle.
References
- 1. Cell cycle - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. New options of cancer treatment employing InsP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer inhibition by inositol hexaphosphate (IP6) and inositol: from laboratory to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
INH6 solubility and stability in cell culture media
Welcome to the technical support center for INH6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and stability of this compound in cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For optimal results, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v). Ideally, a concentration of 0.1% or lower is recommended for most cell lines.
Q3: Can the type of cell culture medium affect the solubility of this compound?
A3: Yes, components within the cell culture medium, such as salts and proteins, can influence the solubility of small molecules like this compound. Media containing high serum concentrations may enhance the solubility of hydrophobic compounds due to the presence of albumin and other binding proteins. However, complex interactions can also sometimes lead to precipitation.
Q4: How should I store my this compound stock solution?
A4: Store the this compound stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Media
Precipitation of this compound upon dilution of the DMSO stock solution into aqueous cell culture media is a common issue that can lead to inaccurate experimental results.
Immediate Actions:
-
Visual Confirmation: First, confirm that the observed particulate matter is the compound and not a result of microbial contamination or precipitation of media components.
-
Review Dilution Protocol: Ensure that the final concentration of this compound does not exceed its solubility limit in the cell culture medium.
Systematic Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
37°C water bath or incubator
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. c. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. d. Visually inspect the solution to ensure there are no undissolved particles. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the cell culture medium to 37°C. c. Perform a serial dilution. For example, to make a 10 µM working solution in 10 mL of media: i. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to get a 10 µM solution. ii. Add the desired volume of this intermediate solution to your experimental culture. d. Alternatively, for direct dilution, add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium. Crucially, add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersal and prevent precipitation. e. Use the working solution immediately. Do not store aqueous working solutions.
Quantitative Data Summary
Disclaimer: The following data is hypothetical and intended for illustrative purposes, as specific experimental data for this compound solubility and stability is not publicly available.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Maximum Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Hypothetical Stability of this compound in Cell Culture Media at 37°C
| Medium | Supplement | Half-life (t1/2) |
| DMEM | 10% FBS | ~24 hours |
| RPMI-1640 | 10% FBS | ~22 hours |
| DMEM | Serum-free | ~18 hours |
| RPMI-1640 | Serum-free | ~16 hours |
Signaling Pathway
Disclaimer: The specific signaling pathway targeted by this compound is not publicly known. The following diagram illustrates the Interleukin-6 (IL-6) signaling pathway as a representative example of a common signaling cascade in cell biology. This is for illustrative purposes only and does not imply that this compound targets this pathway.
The IL-6 signaling pathway is crucial for regulating immune responses, inflammation, and hematopoiesis. IL-6 can signal through a classic pathway involving membrane-bound IL-6R and a trans-signaling pathway with soluble IL-6R. Both pathways converge on the activation of the gp130 receptor, leading to the activation of downstream signaling cascades, primarily the JAK/STAT and MAPK pathways.[1][2][3][4][5]
References
Technical Support Center: Optimizing INH6 Concentration for Anti-Proliferative Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of INH6 for its anti-proliferative effects. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the inhibitory effects of compounds targeting the IL-6 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of this compound?
A1: The initial step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line.[1] This involves treating the cells with a wide range of this compound concentrations and measuring cell viability after a set incubation period (e.g., 48 or 72 hours).[1] For a new compound with an unknown effective concentration range, it is recommended to start with a broad range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions.[2]
Q2: Which assay is recommended for measuring the anti-proliferative effects of this compound?
A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method to assess cell viability and determine the IC50 of a compound.[3] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[3][4]
Q3: How long should I incubate the cells with this compound?
A3: The incubation time can vary depending on the cell line's doubling time and the specific experimental goals. Common incubation periods for assessing anti-proliferative effects are 24, 48, and 72 hours.[1] It is crucial to keep the incubation time consistent across experiments to ensure reproducible results.
Q4: My results show an increase in absorbance at higher concentrations of this compound. What could be the reason?
A4: This can be an artifact of the compound interfering with the MTT assay.[5] Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal.[5] To check for this, run a control experiment with the highest concentration of this compound in cell-free media containing the MTT reagent.[4][5] If a color change occurs, consider using an alternative viability assay, such as the neutral red uptake assay.[5]
Q5: The formazan (B1609692) crystals are not dissolving completely. How can I resolve this?
A5: Incomplete formazan solubilization is a common issue that can lead to inaccurate absorbance readings.[4] Ensure you are using a sufficient volume of a suitable solubilizing agent like DMSO or an acidified SDS solution.[6] After adding the solvent, gently shake the plate on an orbital shaker for at least 15 minutes to aid dissolution.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.[1] 2. "Edge effect" due to evaporation in outer wells.[4] 3. Inaccurate pipetting. | 1. Ensure the cell suspension is homogenous before and during seeding.[1] 2. Avoid using the outermost wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media instead.[4] 3. Use calibrated pipettes and proper pipetting techniques. |
| Low absorbance readings across the plate | 1. Low cell seeding density.[7] 2. Cells are not healthy or are in a lag growth phase. 3. Insufficient incubation time with MTT reagent. | 1. Optimize cell seeding density for your specific cell line. 2. Use cells that are in the logarithmic growth phase and have high viability (>90%).[1][3] 3. Ensure an incubation time of 2-4 hours with the MTT reagent.[3] |
| High background absorbance in control wells (media only) | 1. Contamination of the culture medium.[7] 2. Phenol (B47542) red in the medium can interfere with absorbance readings.[4] | 1. Use fresh, sterile reagents. 2. Use a phenol red-free medium for the assay or subtract the background absorbance from a blank well containing only medium and the MTT reagent.[4] |
| Compound precipitation in the culture medium | The compound has low aqueous solubility at the tested concentrations.[1] | 1. Determine the maximum soluble concentration of this compound in your cell culture medium. 2. Ensure all working concentrations are below this solubility limit.[1] 3. Visually inspect the wells for any signs of precipitation before and during the experiment.[1] |
Quantitative Data: IC50 Values of IL-6 Pathway Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative IL-6 pathway inhibitors in various human cancer cell lines. This data can serve as a reference for expected potency.
| Compound | Target | Cell Line | Cancer Type | IC50 (µM) |
| Bazedoxifene | GP130 | UW288 | Medulloblastoma | 5.65 ± 0.97 |
| Bazedoxifene | DAOY | Medulloblastoma | 12.05 ± 0.20 | |
| SC144 | GP130 | UW288, DAOY | Medulloblastoma | Effective inhibition reported |
| BP-1-102 | STAT3 | UW288, DAOY | Medulloblastoma | Effective inhibition reported |
Note: The data presented here is for illustrative purposes and is based on published literature.[8] Researchers should determine the IC50 for their specific compound and cell line.
Experimental Protocols
Detailed Protocol: MTT Assay for IC50 Determination of this compound
This protocol outlines the steps for determining the IC50 value of this compound on adherent cancer cell lines using the MTT assay.[3]
Materials:
-
This compound compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count to ensure viability is >90%.[3]
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of solvent as the highest this compound concentration) and a "blank" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[3]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[9]
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
IL-6 Signaling Pathway
Caption: Simplified IL-6 signaling pathway and the putative target of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Blocking interleukin-6 signaling inhibits cell viability/proliferation, glycolysis, and colony forming activity of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting INH6 Precipitation in Aqueous Solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting precipitation issues encountered with INH6 (Isoniazid) in aqueous solutions. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What are the common causes?
A1: Precipitation of this compound (Isoniazid) in aqueous solutions can be attributed to several factors. The solubility of a compound is influenced by its chemical structure and the properties of the solution. Key factors include pH, temperature, ionic strength, and the presence of co-solvents or other additives.[1][2] For instance, if the pH of the solution is near the isoelectric point (pI) of a compound, its solubility can significantly decrease, leading to precipitation.[3] Additionally, high concentrations of the compound can exceed its solubility limit, causing it to fall out of solution.[1] Repeated freeze-thaw cycles can also denature proteins and other molecules, leading to aggregation and precipitation.[4]
Q2: How does pH affect the solubility of this compound?
Q3: Can the type of buffer I use contribute to precipitation?
A3: Yes, the choice of buffer can significantly impact the solubility of your compound. Some buffers may interact with the compound, reducing its solubility. For example, phosphate (B84403) buffers can sometimes contribute to precipitation. Trying alternative buffer systems, such as Tris or HEPES, may resolve the issue.[3][5] It is crucial to ensure that the buffer components themselves are not reacting with this compound to form an insoluble salt.
Q4: What role does temperature play in this compound precipitation?
A4: Temperature affects solubility in a compound-specific manner. For many solids, solubility increases with temperature. However, for some compounds, the opposite is true. It is also important to consider the stability of this compound at different temperatures. While heating a solution can sometimes help dissolve a precipitate, it could also lead to degradation of the compound.[6] Storing solutions at a constant, appropriate temperature (e.g., 4°C or room temperature) and avoiding temperature fluctuations can help prevent precipitation.[1]
Q5: I prepared a stock solution of this compound in an organic solvent and it precipitated when I diluted it into my aqueous buffer. How can I prevent this?
A5: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. The drastic change in solvent polarity can cause the compound to crash out of solution. To mitigate this, you can try a few strategies:
-
Slower Addition: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to allow for gradual mixing.
-
Intermediate Dilution: Perform a serial dilution, first into a buffer containing a lower percentage of the organic solvent, before the final dilution into the fully aqueous buffer.
-
Co-solvents: Include a small percentage of a water-miscible organic co-solvent (like DMSO or ethanol) in your final aqueous buffer to increase the solubility of this compound.[7] However, be mindful that the final concentration of the organic solvent should be compatible with your experimental system.[7]
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step guide to identify and resolve the issue.
Step 1: Initial Assessment
-
Observe the Precipitate: Note the appearance of the precipitate (e.g., crystalline, amorphous, cloudy).
-
Record Conditions: Document the exact buffer composition (pH, components), this compound concentration, temperature, and any recent changes in the protocol.
-
Check for Contamination: Ensure that the precipitation is not due to microbial growth or contamination of your reagents.
Step 2: Systematic Troubleshooting
If the initial assessment does not reveal the cause, systematically investigate the following factors:
-
pH Adjustment:
-
Measure the pH of your solution.
-
If possible, prepare small test solutions at different pH values (e.g., 0.5 pH units above and below your current pH) to observe the effect on solubility.
-
-
Buffer Composition:
-
Prepare the this compound solution in a different buffer system (e.g., switch from a phosphate-based buffer to a Tris-based buffer).
-
-
Concentration:
-
Try preparing a more dilute solution of this compound to see if the precipitation persists. This will help determine if you are exceeding the solubility limit.
-
-
Temperature:
-
If you are storing the solution at 4°C, try storing a small aliquot at room temperature (if the compound is stable at that temperature) to see if the precipitate redissolves.[5] Conversely, if precipitation occurs at room temperature, cooling might help in some cases.
-
-
Additives and Co-solvents:
-
Consider adding stabilizing agents like glycerol (B35011) (e.g., 5%) to your buffer, which can enhance protein and compound stability.[5]
-
If you are diluting from an organic stock, try adding a small amount of the same organic solvent to your final aqueous solution.
-
Experimental Protocols
Protocol 1: pH Optimization Study
-
Prepare a series of small-volume buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Add a consistent amount of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Gently mix and incubate the solutions under your standard experimental conditions (e.g., room temperature for 1 hour).
-
Visually inspect each solution for signs of precipitation.
-
For a more quantitative analysis, centrifuge the samples and measure the concentration of soluble this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Protocol 2: Buffer System Comparison
-
Prepare solutions of this compound at your target concentration in different buffer systems (e.g., PBS, Tris-HCl, HEPES) at the same pH.
-
Incubate the solutions under identical conditions.
-
Observe for precipitation over a set period (e.g., 24 hours).
-
Quantify the soluble this compound in the supernatant after centrifugation if necessary.
Data Presentation
Table 1: Solubility of Isoniazid (B1672263) (INH) in Different Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x 10^3) |
| Propylene (B89431) Glycol | 7.38 |
| Water | 0.000517 |
This table summarizes the mole fraction solubility of an Isoniazid analog, highlighting its significantly higher solubility in propylene glycol compared to water.[8]
Table 2: Stability of Isoniazid (INH) in Different Intravenous Solutions
| Concentration | Diluent | Storage Condition | Stability Duration |
| 0.5 mg/mL | 0.9% Sodium Chloride | Room Temperature | Up to 72 hours |
| 6.0 mg/mL | 0.9% Sodium Chloride | Room Temperature | Up to 72 hours |
| 0.5 mg/mL | 0.9% Sodium Chloride | Refrigerated (2-8°C) | Up to 72 hours |
| 6.0 mg/mL | 0.9% Sodium Chloride | Refrigerated (2-8°C) | Up to 72 hours |
| 0.5 mg/mL | 5% Dextrose | Room Temperature | < 8 hours |
| 6.0 mg/mL | 5% Dextrose | Room Temperature | Up to 24 hours |
| 0.5 mg/mL | 5% Dextrose | Refrigerated (2-8°C) | < 30 hours |
| 6.0 mg/mL | 5% Dextrose | Refrigerated (2-8°C) | Up to 48 hours |
This table indicates that Isoniazid is significantly more stable in 0.9% sodium chloride injection compared to 5% dextrose injection, with stability also being concentration and temperature-dependent.[9][10][11]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended dilution protocol to avoid precipitation.
References
- 1. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Stability of isoniazid injection in i.v. solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Cellular Effects of INH6
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and experimenting with INH6, a potent inhibitor of the Hec1/Nek2 interaction. This guide includes frequently asked questions (FAQs), troubleshooting advice for common cellular assays, detailed experimental protocols, and a summary of known quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the interaction between two critical mitotic proteins: Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2][3] The interaction between Hec1 and Nek2 is essential for proper chromosome segregation during mitosis.[2][4][5] Specifically, Nek2 phosphorylates Hec1 at serine 165, a step that is crucial for the proper function of the kinetochore and the spindle assembly checkpoint.[4][5][6][7] this compound disrupts the Hec1/Nek2 interaction, leading to the degradation of Nek2, which in turn prevents the phosphorylation of Hec1.[2][8] This disruption of the Hec1/Nek2 signaling pathway results in mitotic errors, such as chromosome misalignment and the formation of multipolar spindles, ultimately leading to cell death (apoptosis).[1][3]
Q2: What are the known off-target effects of this compound?
A2: Currently, there is no publicly available data from broad-panel screening assays (e.g., kinase selectivity panels) or other comprehensive off-target profiling studies for this compound. The existing literature primarily focuses on its on-target effects on the Hec1/Nek2 pathway. Therefore, researchers should exercise caution and consider performing their own off-target effect assessments.
Q3: How can I investigate the potential off-target effects of this compound in my cellular assays?
A3: To investigate potential off-target effects of this compound, a systematic approach is recommended. This can include:
-
Kinase Profiling: Submit this compound to a commercial kinase profiling service to screen against a large panel of kinases. This will provide a broad overview of its kinase selectivity.
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with the known phenotype of Hec1 or Nek2 knockdown (e.g., using siRNA). Any significant deviations may suggest off-target effects.
-
Rescue Experiments: In a cell line where this compound shows an effect, attempt to rescue the phenotype by overexpressing a form of Hec1 or Nek2 that is resistant to this compound inhibition (if such a mutant is available).
-
Dose-Response Analysis: Carefully analyze the dose-response curves for various cellular outcomes. Off-target effects may become more prominent at higher concentrations.
-
Control Compounds: Use a structurally related but inactive analogue of this compound as a negative control in your experiments.
Q4: In which cancer cell lines has this compound shown anti-proliferative activity?
A4: this compound has demonstrated anti-proliferative activity in several human cancer cell lines. The reported half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 1.7 |
| MDA-MB-468 | Breast Cancer | 2.1 |
| HeLa | Cervical Cancer | 2.4 |
| K562 | Erythromyeloblastoid Leukemia | 2.5 |
Data sourced from publicly available information.
Hec1/Nek2 Signaling Pathway and this compound Mechanism of Action
The following diagram illustrates the role of the Hec1/Nek2 pathway in mitosis and the mechanism of action of this compound.
Troubleshooting Guides and Experimental Protocols
This section provides troubleshooting tips and detailed protocols for common cellular assays used to evaluate the effects of this compound.
Cell Viability/Proliferation Assay (XTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Experimental Workflow:
Troubleshooting:
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of media or reagents. | Use fresh, sterile reagents and media. Include a media-only blank control. |
| Low signal | Insufficient cell number or incubation time. | Optimize cell seeding density and incubation time with XTT reagent. |
| High well-to-well variability | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for reagent addition. |
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Prepare the XTT working solution according to the manufacturer's instructions immediately before use.[9][10][11][12]
-
Reagent Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until the color change is sufficient.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
Immunofluorescence for Mitotic Spindle Analysis
This technique is used to visualize the structure of the mitotic spindle and chromosome alignment.
Experimental Workflow:
Troubleshooting:
| Issue | Possible Cause | Solution |
| No or weak signal | Primary or secondary antibody concentration is too low. | Optimize antibody concentrations. Ensure the secondary antibody is compatible with the primary. |
| High background | Insufficient blocking or washing. | Increase blocking time and the number of washes. Titrate down the antibody concentrations. |
| Photobleaching | Excessive exposure to excitation light. | Use an anti-fade mounting medium. Minimize light exposure during imaging. |
Detailed Protocol:
-
Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound at the desired concentration and for the desired time.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and then block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.[13]
-
Primary Antibody: Incubate with a primary antibody against a spindle component (e.g., mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash the coverslips three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) and a DNA counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Mounting: Wash the coverslips three times with PBST and then mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry can be used to quantify the distribution of cells in different phases of the cell cycle and to measure the percentage of apoptotic cells.
Experimental Workflow (Cell Cycle):
Experimental Workflow (Apoptosis - Annexin V/PI):
Troubleshooting:
| Issue | Possible Cause | Solution |
| Poor resolution of cell cycle peaks | Cell clumping or incorrect staining. | Ensure a single-cell suspension. Optimize PI and RNase A concentrations and incubation time. |
| High percentage of necrotic cells in apoptosis assay | Harsh cell handling or late-stage apoptosis. | Handle cells gently during harvesting. Perform a time-course experiment to capture early apoptosis. |
| Compensation issues | Spectral overlap between fluorochromes. | Set up proper single-color controls for compensation. |
Detailed Protocol (Cell Cycle - Propidium Iodide Staining):
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate for at least 30 minutes on ice.[14][15]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[16][17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Detailed Protocol (Apoptosis - Annexin V/PI Staining):
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[19][20][21]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately on a flow cytometer.[18]
References
- 1. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the mitotic regulator protein Hec1 by Nek2 kinase is essential for faithful chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. abcam.cn [abcam.cn]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. fulir.irb.hr [fulir.irb.hr]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: Mitigating Compound X (e.g., INH6) Toxicity in Non-Tumorigenic Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address toxicity issues encountered with Compound X (e.g., INH6) in non-tumorigenic cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of toxicity for compounds like Compound X in non-tumorigenic cell lines?
A1: While the precise mechanism can be compound-specific, many anti-cancer agents induce apoptosis (programmed cell death) in both cancerous and non-cancerous cells. This is often mediated through the activation of caspases, a family of proteases central to the apoptotic process.[1][2] Toxicity can also arise from off-target effects, where the compound interacts with unintended molecular targets within the cell.[3][4] Some compounds may also induce toxicity through mechanisms like oxidative stress.
Q2: How can I reduce the toxicity of Compound X in my non-tumorigenic control cell lines?
A2: Several strategies can be employed to mitigate toxicity in non-tumorigenic cells:
-
Dose Optimization: Carefully titrate the concentration of Compound X to find the lowest effective dose that maintains anti-cancer efficacy while minimizing toxicity in normal cells.
-
Co-treatment with Protective Agents: The use of antioxidants, such as N-acetyl-l-cysteine (NAC), can help alleviate toxicity caused by increased reactive oxygen species (ROS).[5]
-
Combination Therapy: Using a lower dose of Compound X in combination with another therapeutic agent could enhance efficacy in cancer cells and reduce off-target toxicity in normal cells.[6]
-
Cell Cycle Synchronization: For cell-cycle-specific drugs, arresting normal cells in a resistant phase of the cell cycle could offer protection.[6]
Q3: What are typical IC50 values for an experimental compound in cancerous versus non-cancerous cell lines?
A3: The therapeutic window of a compound is determined by the difference in its IC50 (half-maximal inhibitory concentration) values between cancer and non-cancerous cells. Ideally, the IC50 for cancer cells should be significantly lower than for non-cancerous cells. For example, some compounds may exhibit IC50 values in the low micromolar range for cancer cells, while being less potent in non-cancerous cell lines.[5] It is crucial to determine these values empirically for your specific cell lines and compound.[5]
Q4: Which signaling pathways are commonly affected by cytotoxic compounds?
A4: Cytotoxic compounds often impact key signaling pathways that regulate cell survival and death. The two primary apoptosis pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases like caspase-3.[1][7] Other pathways, such as those involving p53, MAP kinases, and NF-κB, can also be modulated by therapeutic compounds.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High toxicity in non-tumorigenic cell lines at low concentrations of Compound X. | The compound may have a narrow therapeutic window or potent off-target effects. | - Perform a more detailed dose-response curve to accurately determine the IC50 values.- Investigate the mechanism of cell death (apoptosis vs. necrosis).- Screen for relevant off-target effects. |
| Inconsistent results in cytotoxicity assays. | - Cell density variations.- Inconsistent drug concentration.- Contamination of cell cultures. | - Optimize cell seeding density for each cell line.[10]- Prepare fresh drug dilutions for each experiment.- Regularly test for mycoplasma contamination. |
| Difficulty establishing a therapeutic window (similar IC50 values in cancerous and non-cancerous cells). | The compound may target a pathway essential for both cell types. | - Explore combination therapies to potentially lower the required dose of Compound X.[6]- Consider using a 3D cell culture model, which may better reflect in vivo responses. |
| The mechanism of toxicity in the non-tumorigenic cell line is unclear. | The compound may induce cell death through a non-canonical pathway. | - Perform a broader analysis of cell death markers (e.g., for apoptosis, necrosis, autophagy).- Use pathway inhibitors to dissect the signaling cascade responsible for the observed toxicity. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of Compound X in Cancerous and Non-Tumorigenic Cell Lines.
| Cell Line | Cell Type | Compound X IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| MCF-10A | Non-tumorigenic Breast Epithelial | 45.8 |
| BEAS-2B | Non-tumorigenic Bronchial Epithelial | 72.3 |
Table 2: Effect of N-acetyl-l-cysteine (NAC) on Compound X Toxicity in a Non-Tumorigenic Cell Line (MCF-10A).
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| Compound X (45 µM) | 51 |
| Compound X (45 µM) + NAC (1 mM) | 85 |
| NAC (1 mM) | 98 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the IC50 value of Compound X.
Materials:
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Compound X stock solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of Compound X in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of Compound X to the wells. Include a vehicle control (medium with DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Caspase-3/7 Activity
Objective: To determine if Compound X induces apoptosis via caspase activation.
Materials:
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with Compound X as described in Protocol 1.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Normalize the results to cell number or protein concentration if necessary.
Visualizations
References
- 1. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ras-association domain family protein 6 induces apoptosis via both caspase-dependent and caspase-independent pathways [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Interleukin-6 signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-6 Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of INH6 in Resistant Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the novel anti-cancer agent, INH6. The information provided is designed to help identify the underlying causes of resistance and to propose strategies to restore sensitivity.
Frequently Asked Questions (FAQs)
Q1: Our cancer cell line, previously sensitive to this compound, is now showing resistance. What are the potential mechanisms?
A1: Acquired resistance to targeted therapies like this compound can arise from various molecular changes within the cancer cells. The most common mechanisms include:
-
Target Alteration: Mutations in the gene encoding the molecular target of this compound can prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of this compound, thereby promoting cell survival and proliferation.[1][2] Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[4][5][6]
-
Enhanced DNA Repair and Inhibition of Apoptosis: Resistant cells may upregulate DNA repair mechanisms or express anti-apoptotic proteins (e.g., Bcl-2 family members) to survive the cytotoxic effects of this compound.[7][8]
Q2: How can we determine if our resistant cells are overexpressing drug efflux pumps?
A2: The most direct method is to perform a western blot analysis to assess the protein levels of common ABC transporters like P-gp (MDR1), MRP1, and ABCG2.[9][10] An increase in the expression of these proteins in your this compound-resistant cell line compared to the parental (sensitive) cell line would suggest that increased drug efflux is a likely mechanism of resistance. Additionally, a functional assay using a known efflux pump inhibitor, such as verapamil (B1683045) or cyclosporine A, in combination with this compound can provide further evidence.[10][11] Restoration of sensitivity to this compound in the presence of an efflux pump inhibitor strongly indicates the involvement of these transporters.
Q3: We suspect a bypass signaling pathway is activated in our resistant cells. How can we identify the specific pathway?
A3: To identify activated bypass pathways, a phospho-proteomic screen or a targeted analysis of key signaling nodes using western blotting is recommended. Compare the phosphorylation status of key proteins in the PI3K/Akt (e.g., p-Akt, p-mTOR) and MAPK/ERK (e.g., p-ERK, p-MEK) pathways between your sensitive and resistant cell lines. A significant increase in the phosphorylation of a particular protein in the resistant line suggests the activation of that pathway.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. Ensure you are using cells within a consistent and low passage range for all experiments.[12] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution and variable results.[13] |
| This compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[13] |
| Mycoplasma Contamination | Test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to therapeutic agents.[12] |
Issue 2: Lack of response to this compound even at high concentrations in the resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Target Mutation | Sequence the gene of the intended molecular target of this compound in the resistant cell line to check for mutations that may interfere with drug binding. |
| Activation of a strong bypass pathway | Perform a western blot analysis to check for the activation of key survival pathways such as PI3K/Akt or MAPK/ERK. |
| High levels of drug efflux pump expression | Quantify the expression of ABC transporters like P-gp (MDR1) via western blot or qPCR. |
Quantitative Data Summary
The following tables provide hypothetical data illustrating the development of resistance to this compound and strategies to overcome it.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 of this compound (nM) | Resistance Index (RI) |
| Parental (Sensitive) | 50 | 1 |
| This compound-Resistant (this compound-R) | 1500 | 30 |
The Resistance Index is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.[14]
Table 2: Effect of Combination Therapy on this compound Efficacy in this compound-R Cells
| Treatment | IC50 of this compound (nM) in this compound-R Cells |
| This compound alone | 1500 |
| This compound + Efflux Pump Inhibitor (e.g., Verapamil) | 250 |
| This compound + PI3K Inhibitor (e.g., Pictilisib) | 350 |
| This compound + MEK Inhibitor (e.g., Trametinib) | 400 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[15]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for 72 hours.[15]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[13]
Western Blot Analysis for Bypass Pathway Activation
This protocol is used to detect changes in protein expression and phosphorylation.
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for Target Engagement
This protocol can be used to verify the interaction between this compound and its target protein.
-
Cell Lysis: Lyse cells treated with or without this compound using a non-denaturing lysis buffer.[19]
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C.[19]
-
Complex Capture: Add Protein A/G agarose (B213101) beads to capture the antibody-protein complexes.[20]
-
Washes: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting to confirm the presence of the target protein and its binding partners.
Visualizations
References
- 1. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. benchchem.com [benchchem.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
INH6 long-term storage and handling protocols
Disclaimer: The following information is provided as a technical support guide for a compound designated as "INH6." As "this compound" is not a universally recognized standard chemical identifier in the provided search results, this guide has been developed using Isoniazid (B1672263) (INH) as a representative compound to illustrate the format and type of information required. Researchers should verify the specific properties and handling requirements of their particular compound before proceeding with any experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under controlled conditions to prevent degradation. Long-term storage recommendations are summarized in the table below.
| Storage Condition | Temperature | Humidity | Duration |
| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | Up to 12 months or more[1] |
| Refrigerated | 2°C – 8°C | - | As specified for solutions |
| Frozen | -20°C or -80°C | - | For extended preservation of stock solutions |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | Minimum of 6 months for stability studies[1] |
Q2: How should I reconstitute lyophilized this compound powder?
A2: Reconstitution should be performed in a sterile environment to maintain the integrity of the compound.[2]
-
Bring the lyophilized this compound powder and the desired solvent to room temperature.[2]
-
Select an appropriate solvent based on the experimental requirements. For many applications, sterile water, saline, or a suitable buffer is used.
-
Slowly add the solvent to the vial containing the this compound powder, allowing it to dissolve with gentle swirling. Avoid vigorous shaking to prevent foaming or denaturation.[2]
-
Ensure the powder is completely dissolved before use. Sonication may be used cautiously if solubility issues are encountered.[3]
Q3: What solvents are compatible with this compound?
A3: this compound, exemplified by isoniazid, is generally soluble in aqueous solutions. Isoniazid solutions in 0.9% sodium chloride injection have shown stability.[4] However, its stability can be compromised in 5% dextrose injection, especially at lower concentrations and room temperature.[4] It is crucial to verify the compatibility of your chosen solvent with this compound for your specific application.
Q4: How stable are this compound solutions once reconstituted?
A4: The stability of reconstituted this compound solutions depends on the solvent, concentration, and storage conditions. For instance, isoniazid solutions (0.5 and 6.0 mg/mL) in 0.9% sodium chloride injection are stable for up to 72 hours when protected from light and stored at either room temperature or under refrigeration.[4] In contrast, at a concentration of 0.5 mg/mL in 5% dextrose injection, isoniazid content can drop below 90% within 8 hours at room temperature.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility | Incorrect solvent; Low temperature of solvent or compound; High concentration. | Verify the recommended solvent for this compound. Ensure both the compound and solvent are at room temperature before reconstitution.[2] Try preparing a more dilute solution. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation. |
| Precipitate Formation in Solution | Supersaturation; Change in temperature or pH; Interaction with container material. | Store the solution at the recommended temperature. Ensure the pH of the solution is within the stable range for this compound. Use high-quality, appropriate storage vials. |
| Inconsistent Experimental Results | Degradation of this compound stock solution; Improper handling; Inaccurate concentration. | Prepare fresh stock solutions regularly. Always follow proper handling protocols and store solutions as recommended. Verify the concentration of your stock solution using a validated analytical method. |
| Loss of Potency | Exposure to light, high temperatures, or incompatible solvents. | Protect this compound solutions from light.[4] Store at the recommended temperature. Use only compatible solvents as determined by stability studies. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder
-
Sterile, high-purity water or 0.9% sodium chloride solution
-
Sterile conical tubes
-
Calibrated balance and weighing paper
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molar Mass of Isoniazid: 137.14 g/mol ).
-
Under sterile conditions, accurately weigh the calculated amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add a portion of the solvent to the tube and vortex gently until the powder is fully dissolved.
-
Bring the solution to the final desired volume with the solvent.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Logic diagram for troubleshooting inconsistent results.
References
Technical Support Center: Addressing Inconsistencies in INH6 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experimental results potentially related to a compound referred to as "INH6".
Frequently Asked Questions (FAQs)
Q1: What is this compound? We are seeing inconsistent results and cannot find a consistent reference for this compound.
A1: The term "this compound" does not correspond to a universally recognized, single molecular entity in publicly available scientific literature. The observed inconsistencies in your results may stem from ambiguity in the compound's identity. We recommend verifying the specific molecule you are working with. The most common possibilities for "this compound" include:
-
An Interleukin-6 (IL-6) Inhibitor: "this compound" could be a shorthand or internal code for a compound that inhibits the IL-6 signaling pathway. IL-6 is a cytokine involved in inflammation and cellular communication.[1][2][3]
-
Isoniazid (B1672263) (INH): INH is a well-known antibiotic used to treat tuberculosis. It is a prodrug that inhibits the synthesis of mycolic acids in the bacterial cell wall.[4][5][6][7]
-
A Novel or Proprietary Compound: "this compound" may be an internal designation for a novel chemical entity within your organization.
To effectively troubleshoot, it is crucial to first confirm the identity and mechanism of action of your compound.
Troubleshooting Guide 1: If Your "this compound" is an Interleukin-6 (IL-6) Inhibitor
This guide addresses common issues encountered when working with inhibitors of the IL-6 signaling pathway.
Q2: We are observing variable inhibition of IL-6 signaling in our cell-based assays. What could be the cause?
A2: Inconsistent inhibition of IL-6 signaling can arise from several factors related to the experimental setup and the cells being used.
-
Cell Line Variability: Different cell lines express varying levels of the IL-6 receptor (IL-6R) and the signal-transducing protein gp130. Ensure your chosen cell line is responsive to IL-6 and that receptor expression is consistent between experiments.
-
Soluble Receptors: The presence of soluble IL-6R (sIL-6R) in serum-containing media can lead to "trans-signaling," which may be inhibited differently than classical membrane-bound receptor signaling.[3] Consider using serum-free media or a defined, low-serum media to reduce this variability.
-
Ligand Concentration: Ensure the concentration of IL-6 used to stimulate the cells is on the linear portion of the dose-response curve. High concentrations of IL-6 may overcome the inhibitory effect of your compound.
-
Compound Stability and Solubility: Poor solubility of the inhibitor in your culture medium can lead to precipitation and a lower effective concentration. Always prepare fresh dilutions and visually inspect for precipitates.
Experimental Workflow for Troubleshooting IL-6 Inhibitor Assays
Caption: Troubleshooting workflow for inconsistent IL-6 inhibitor results.
IL-6 Signaling Pathway
The IL-6 signaling cascade is primarily mediated through the JAK/STAT and MAPK pathways.[1][3][8] Inhibition can occur at the level of receptor binding or downstream signaling molecules.
References
- 1. youtube.com [youtube.com]
- 2. Interleukin-6 signaling pathway in targeted therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin-6 signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. IL6 signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
proper controls for INH6-based research studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INH6. For the purpose of this guide, this compound is addressed as Isoniazid (INH), a widely used antibiotic for tuberculosis research, as "this compound" did not yield specific public data and is presumed to be a derivative or a typographical error.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Isoniazid (INH)?
A1: Isoniazid is a prodrug, meaning it requires activation to become effective.[1] Inside Mycobacterium tuberculosis, the bacterial enzyme catalase-peroxidase, encoded by the katG gene, activates INH.[1][2] The activated form of INH then primarily targets and inhibits InhA, an enzyme essential for the synthesis of mycolic acids.[1] Mycolic acids are crucial components of the mycobacterial cell wall, and their disruption leads to bacterial cell death.[1]
Q2: What are the appropriate positive and negative controls for an in vitro experiment assessing the antimycobacterial activity of INH?
A2: Proper controls are essential for validating the results of your INH experiments.
| Control Type | Purpose | Examples |
| Positive Control | To confirm that the experimental setup can detect the expected effect of INH. | - A known INH-susceptible strain of Mycobacterium tuberculosis (e.g., H37Rv).- Another licensed anti-tuberculosis drug with a known mechanism of action. |
| Negative Control | To ensure that the observed effects are due to INH and not other factors. | - An INH-resistant strain of Mycobacterium tuberculosis.- A vehicle control (the solvent used to dissolve INH, e.g., DMSO) at the same final concentration used in the experimental wells.- A "no drug" control containing only the bacterial culture and medium. |
| Growth Control | To confirm that the bacteria are viable and growing under the experimental conditions. | - A culture of the mycobacterial strain in media without any treatment. |
Q3: How can I assess the cytotoxicity of INH on mammalian cells?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to evaluate the metabolic activity of cells, which is an indicator of cell viability.[3][4] This assay can be used to determine the half-maximal inhibitory concentration (IC50) of INH on a chosen cell line, such as the human liver cancer cell line HepG2.[4]
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of mycobacterial growth in an INH susceptibility test.
| Possible Cause | Troubleshooting Step |
| INH Degradation | Prepare fresh INH solutions for each experiment. Store stock solutions at the recommended temperature and protect them from light. |
| Resistant Bacterial Strain | Confirm the INH susceptibility of the Mycobacterium tuberculosis strain being used. If possible, sequence the katG and inhA genes to check for resistance-conferring mutations.[5] |
| Incorrect INH Concentration | Verify the calculations for your serial dilutions. Ensure accurate pipetting. |
| Suboptimal Bacterial Growth | Ensure your mycobacterial culture is in the logarithmic growth phase at the start of the experiment. Check the quality and pH of your culture medium. |
| Contamination | Visually inspect your cultures for any signs of contamination. If contamination is suspected, discard the cultures and start with a fresh, pure stock. |
Problem 2: High background or false-positive results in a cell-based cytotoxicity assay.
| Possible Cause | Troubleshooting Step |
| Vehicle (Solvent) Toxicity | Run a vehicle control with different concentrations of the solvent (e.g., DMSO) to determine the maximum non-toxic concentration for your cells.[4] |
| Contamination of Cell Culture | Regularly check your cell cultures for microbial contamination. Use sterile techniques and certified cell lines. |
| Assay Interference | Some compounds can interfere with the MTT assay by directly reducing the MTT reagent. To check for this, perform the assay in a cell-free system with your compound. |
| Incorrect Incubation Time | Optimize the incubation time for your specific cell line and INH concentration. A 72-hour incubation is often used for cytotoxicity testing.[4] |
Experimental Protocols
1. Broth Macrodilution for INH Susceptibility Testing of M. tuberculosis
This protocol is adapted from methods used in mycobacteriology research.[6]
-
Preparation of INH Solutions: Prepare a stock solution of INH in a suitable solvent (e.g., sterile distilled water or DMSO). Perform serial dilutions to obtain the desired final concentrations to be tested (e.g., from 0.03125 to 128 µM).[6]
-
Inoculum Preparation: Grow M. tuberculosis in an appropriate liquid medium (e.g., Middlebrook 7H9 with OADC supplement) to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard).
-
Assay Setup: In sterile tubes or a microplate, add the appropriate culture medium and OADC supplement.[6] Add the different dilutions of INH to the respective tubes/wells.
-
Inoculation: Inoculate the tubes/wells with the prepared bacterial suspension.[6] Include positive, negative, and growth controls as described in the FAQ section.
-
Incubation: Incubate the tubes/plates at 37°C.
-
Reading Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of INH that prevents visible growth of the mycobacteria. This can be assessed visually or using an automated system like the BACTEC MGIT 960.[6]
2. MTT Assay for INH Cytotoxicity in HepG2 Cells
This protocol is based on standard cell viability assays.[3][4]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Addition: The next day, treat the cells with various concentrations of INH. Include a vehicle control (DMSO at the final concentration used for the drug dilutions) and a positive control for cytotoxicity (e.g., chlorpromazine).[4]
-
Incubation: Incubate the plates for 72 hours.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.[3]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated stop mix) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the INH concentration and fitting the data to a sigmoidal dose-response curve.[4]
Signaling Pathways and Workflows
Caption: Mechanism of action of Isoniazid (INH) in Mycobacterium tuberculosis.
References
- 1. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 2. Isoniazid - Wikipedia [en.wikipedia.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
Technical Support Center: Determining Optimal Treatment Duration for Isoniazid (INH)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoniazid (B1672263) (INH), a primary antibiotic for the treatment of tuberculosis (TB). The following information is designed to address specific issues that may be encountered during experimental design and execution.
Troubleshooting Guides
Issue: High variability in INH efficacy across different Mycobacterium tuberculosis strains.
Question: Why do we observe inconsistent bactericidal activity of INH at a fixed concentration and duration?
Answer: Resistance to INH can arise from mutations in several genes of M. tuberculosis. The most common mutations are found in the katG gene, which is responsible for activating the prodrug INH. Other mutations in genes like inhA, kasA, and ahpC can also confer resistance. It is crucial to determine the genetic profile of the bacterial strains being tested.
Recommended Action:
-
Genotypic Susceptibility Testing: Sequence the katG, inhA, and other relevant genes of your M. tuberculosis strains to identify potential resistance-conferring mutations.
-
Phenotypic Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) for each strain to quantify the level of resistance.
-
Dose-Response Studies: For strains with inhA mutations, which often result in lower-level resistance, higher doses of INH may still be effective.[1]
Issue: Difficulty in translating in vitro efficacy to in vivo models.
Question: Our in vitro studies show significant efficacy, but the results are not replicated in our animal models. What could be the cause?
Answer: Several factors can contribute to this discrepancy. INH is a prodrug that requires activation by the mycobacterial enzyme KatG.[2] The metabolic state of the bacteria in vivo can differ significantly from in vitro cultures. Dormant or slow-replicating bacilli, often found in vivo, are less susceptible to INH because the drug primarily targets actively metabolizing bacteria.[3]
Recommended Action:
-
Pharmacokinetic Analysis: Ensure that the INH dosage in your animal model achieves plasma concentrations comparable to those known to be effective in humans. Food can decrease the bioavailability of INH.[4]
-
Pharmacodynamic Modeling: Use models that account for the different metabolic states of the bacteria.
-
Combination Therapy: In vivo, INH is almost always used in combination with other drugs like rifampin, pyrazinamide, and ethambutol (B1671381) to target both active and dormant bacteria and to prevent the emergence of resistance.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for INH?
A1: Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[2][4] The activated form of INH generates reactive species that form adducts with NAD+ and NADP+.[2] These adducts inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][4] This inhibition leads to the bactericidal effect.[4]
Q2: What are the standard treatment durations for INH in clinical practice?
A2: For latent TB infection, the recommended duration for INH monotherapy is typically 6 to 9 months.[3][6] A 9-month regimen is considered to be about 90% effective, while a 6-month course has an efficacy of around 70-80%.[3][6] For active TB, INH is used in a multi-drug regimen, typically for an initial phase of 2 months followed by a continuation phase of 4 or 7 months.[4]
Q3: What are the primary safety concerns associated with long-term INH treatment?
A3: The most significant adverse effect of INH is hepatotoxicity, which can be fatal.[3][6] The risk increases with age.[7] Peripheral neuropathy is another common side effect, which can be mitigated by co-administration of pyridoxine (B80251) (Vitamin B6).[3][8] Regular monitoring of liver function is recommended for patients on long-term INH therapy.[3][9]
Q4: Are there shorter, effective treatment regimens available?
A4: Yes, shorter regimens using a combination of drugs have been shown to be as effective as longer INH monotherapy for latent TB. For example, a 3-month regimen of once-weekly rifapentine (B610483) and INH is a common alternative.[3] A 3-month daily regimen of INH and rifampin has also demonstrated equivalent effectiveness to 6 months of INH.[3]
Data Presentation
Table 1: Comparison of INH Treatment Regimens for Latent TB Infection
| Regimen | Duration | Efficacy | Notes |
| INH Daily | 9 months | ~90% | Considered a standard of care, but compliance can be low.[3][6] |
| INH Daily | 6 months | ~70-80% | An alternative to the 9-month regimen.[3][6] |
| INH + Rifapentine Weekly | 3 months | Equivalent to 9 months of INH | Higher completion rates observed.[3] |
| INH + Rifampin Daily | 3 months | Equivalent to 6 months of INH | [3] |
Experimental Protocols
Protocol: Determining Minimum Inhibitory Concentration (MIC) of INH
-
Bacterial Culture: Grow Mycobacterium tuberculosis strains in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Drug Dilution: Prepare a serial dilution of INH in 7H9 broth in a 96-well microplate. Concentrations should range from a level known to be sub-inhibitory to one expected to be fully inhibitory.
-
Inoculation: Adjust the bacterial culture to a standardized turbidity (e.g., McFarland standard 0.5) and dilute to the final inoculum concentration. Add the bacterial suspension to each well of the microplate.
-
Incubation: Incubate the microplate at 37°C for 7-14 days.
-
MIC Determination: The MIC is the lowest concentration of INH that completely inhibits visible growth of the bacteria. Visual inspection or a colorimetric indicator (e.g., resazurin) can be used to assess growth.
Visualizations
Caption: Activation of Isoniazid and its inhibitory effect on mycolic acid synthesis.
Caption: A stepwise workflow for determining the MIC of INH against M. tuberculosis.
References
- 1. Reconsidering the Role of Isoniazid in Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Six-months isoniazid-rifampin therapy for pulmonary tuberculosis. Report of a United States Public Health Service Cooperative Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ph.lacounty.gov [ph.lacounty.gov]
- 7. cdph.ca.gov [cdph.ca.gov]
- 8. Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. doh.sd.gov [doh.sd.gov]
Validation & Comparative
A Head-to-Head Comparison of INH6 and INH1: Potency and Cellular Effects of Hec1/Nek2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two small molecule inhibitors, INH6 and INH1, which target the interaction between Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2). This interaction is crucial for proper chromosome segregation during mitosis, and its disruption presents a promising strategy for cancer therapy.
This comparison summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying biological pathways and experimental workflows.
Performance and Efficacy: this compound Demonstrates Superior Potency
Experimental data reveals that this compound, an analog of INH1, exhibits significantly enhanced antiproliferative activity across various cancer cell lines. A comparative study demonstrated that this compound is approximately 6 to 8 times more potent than its predecessor, INH1.[1][2][3] This increased potency allows for effective inhibition at lower concentrations, a desirable characteristic for a therapeutic candidate.
Table 1: Comparative Antiproliferative Activity (IC50) of this compound vs. INH1
| Cell Line | Cancer Type | This compound IC50 (µM) | INH1 IC50 (µM) | Fold Improvement (INH1/INH6) |
| MDA-MB-231 | Breast Cancer | 1.7 | 8.6 | 5.1 |
| MDA-MB-468 | Breast Cancer | 2.1 | 10.5 | 5.0 |
| HeLa | Cervical Cancer | 2.4 | 8.8 | 3.7 |
| K562 | Leukemia | 2.5 | 11.7 | 4.7 |
Data sourced from a comparative study on novel INH analogues.[1][4]
Both inhibitors function by directly binding to Hec1, which disrupts its interaction with Nek2.[5] This disruption leads to a cascade of cellular events characteristic of mitotic failure, including a significant reduction in the protein levels of Nek2, chromosome misalignment, the formation of multipolar spindles, and ultimately, cell death.[1][2][5] Notably, treatment with this compound and other potent analogues leads to a more rapid and pronounced degradation of Nek2 compared to INH1.[1][2]
While extensive in vivo studies on this compound are not as widely published as those for INH1, the latter has shown efficacy in retarding tumor growth in a nude mouse xenograft model with no apparent side effects at the tested doses.[5] Given its superior in vitro potency, it is hypothesized that this compound would demonstrate at least comparable, if not improved, in vivo efficacy.
Hec1/Nek2 Signaling Pathway and Inhibitor Action
The Hec1/Nek2 signaling pathway is a critical component of the mitotic machinery. Nek2, a serine/threonine kinase, phosphorylates Hec1, a key component of the Ndc80 kinetochore complex. This phosphorylation is essential for proper spindle assembly and chromosome segregation. Disruption of the Hec1/Nek2 interaction by INH1 or this compound leads to mitotic arrest and subsequent cell death, making this pathway an attractive target for anticancer therapies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of INH1 and this compound.
Western Blot Analysis for Hec1 and Nek2 Levels
This protocol is used to determine the protein levels of Hec1 and Nek2 in cells following treatment with the inhibitors.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of INH1 or this compound for specified time points.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hec1 and Nek2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Experimental Workflow: From Cell Culture to Data Analysis
The following diagram illustrates the typical workflow for assessing the efficacy of INH inhibitors.
References
- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of a series of novel inhibitor of Nek2/Hec1 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism [escholarship.org]
- 5. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
Validating INH6-Induced Nek2 Protein Degradation: A Comparative Guide
This guide provides a comprehensive analysis of the validation of INH6's effect on the protein levels of NIMA-related kinase 2 (Nek2), a critical regulator of mitosis and a promising target in cancer therapy. Overexpression of Nek2 is frequently observed in a variety of human cancers and is associated with tumorigenesis, drug resistance, and poor prognosis[1][2]. This compound represents a novel class of Nek2-targeting compounds that, instead of inhibiting its kinase activity, induces its degradation. This guide will compare the unique mechanism of this compound with other Nek2 inhibitors and provide detailed experimental protocols for its validation, aimed at researchers, scientists, and professionals in drug development.
The "Death-Trap" Mechanism of this compound
Unlike traditional kinase inhibitors that compete with ATP for the active site, this compound and its analogues employ an indirect, yet highly effective, mechanism to eliminate Nek2. These compounds function by binding to the "Highly Expressed in Cancer 1" (Hec1) protein, a key binding partner of Nek2[3]. The interaction between Nek2 and Hec1 is crucial for proper chromosome segregation during mitosis[3].
The binding of this compound to Hec1 within the Hec1/Nek2 complex induces a conformational change. This altered conformation is recognized by the cellular machinery responsible for protein degradation, leading to the ubiquitination and subsequent destruction of Nek2 by the 26S proteasome[3]. This novel mechanism has been termed a "death-trap" because the binding of this compound-bound Hec1 to Nek2 seals the fate of Nek2 for degradation[3]. This effect is specific to Nek2, as levels of other mitotic kinases like Aurora A and Plk1 remain unaffected by INH treatment[3].
Quantitative Analysis of this compound's Effect
The efficacy of INH compounds in reducing Nek2 protein levels has been demonstrated across various cancer cell lines. Treatment with these inhibitors leads to a time- and dose-dependent decrease in Nek2 protein. For instance, treatment of HeLa cells with 1 µM of INH41 or INH154, analogues of this compound, resulted in a greater than 95% reduction in Nek2 levels after 18 hours[3]. Similarly, this compound has been shown to downregulate Nek2 expression in esophageal squamous cell carcinoma (ESCC) cell lines, KYSE410 and KYSE30[4].
| Compound | Cell Line(s) | Concentration | Time | Nek2 Protein Reduction | Reference |
| This compound | HeLa | 6.25 µM | > 4 hours | Significant Downregulation | |
| This compound | KYSE410, KYSE30 | Not specified | Not specified | Downregulation observed | [4] |
| INH41/INH154 | HeLa | 1 µM | 18 hours | > 95% | [3] |
Table 1: Summary of Quantitative Data on Nek2 Reduction by INH Compounds.
The cytotoxic effects of this compound have also been quantified, demonstrating its potential as an anti-cancer agent.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | MB231 (Breast Cancer) | 1.7 µM | |
| This compound | MB468 (Breast Cancer) | 2.1 µM | |
| This compound | HeLa (Cervical Cancer) | 2.4 µM | |
| This compound | K562 (Leukemia) | 2.5 µM |
Table 2: Anti-proliferative Activity (IC50) of this compound in Various Cancer Cell Lines.
Comparison with Alternative Nek2 Inhibitors
The therapeutic potential of targeting Nek2 has led to the development of various inhibitors with different mechanisms of action. Understanding these differences is crucial for selecting the appropriate tool for research or clinical development.
| Inhibitor Class | Mechanism of Action | Examples | Key Features |
| Hec1/Nek2 Interaction Disruptors | Binds to Hec1, inducing proteasomal degradation of Nek2 ("death-trap"). | This compound , INH1, INH154 | Indirect action; promotes protein degradation rather than enzymatic inhibition.[3] |
| Direct Kinase Inhibitors | ATP-competitive inhibitors that bind to the Nek2 kinase domain, blocking its catalytic activity. | Nek2-IN-6, MBM-55, JH295, T-1101 tosylate | Directly inhibits phosphorylation of Nek2 substrates.[5][6] Some have advanced to clinical trials (T-1101 tosylate)[5]. |
| Bifunctional Inhibitors | Combines direct kinase inhibition with induced proteasomal degradation. | NBI-961 | Dual mechanism of action, potentially leading to a more potent and sustained effect.[7] |
| Indirect/Other Mitotic Kinase Inhibitors | Inhibit other kinases (e.g., CDKs, Aurora kinases) that are part of the mitotic kinase network, indirectly affecting Nek2 function. | SU9516 (CDK inhibitor), Alisertib (Aurora kinase inhibitor) | Broad effects on the cell cycle; not specific to Nek2.[8] |
Table 3: Comparison of Different Classes of Nek2 Inhibitors.
This compound's unique mechanism of inducing degradation offers a distinct advantage over simple kinase inhibition. By eliminating the Nek2 protein entirely, it can overcome potential resistance mechanisms associated with mutations in the ATP-binding pocket and may affect non-catalytic functions of the protein.
Experimental Protocols for Validation
Validating the effect of this compound on Nek2 protein levels involves a series of standard cell and molecular biology techniques.
Western Blotting for Nek2 Protein Quantification
This protocol is used to detect and quantify the amount of Nek2 protein in cells following treatment with this compound.
-
Sample Preparation:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control for specified time periods.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Nek2 overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Co-Immunoprecipitation (Co-IP) to Verify the Hec1-Nek2 Interaction
This protocol confirms that this compound's effect is dependent on the Hec1-Nek2 interaction.
-
Prepare cell lysates as described for Western Blotting, using a non-denaturing lysis buffer (e.g., containing 0.1% Tween20) to preserve protein complexes[4].
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding[9].
-
Incubate the pre-cleared lysate with an antibody against Hec1 (or a control IgG) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads to "pull down" the antibody-protein complexes. Incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins[10].
-
Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
Analyze the eluted proteins by Western Blotting, probing for Nek2. A band for Nek2 in the Hec1 pull-down lane (but not the IgG control) confirms their interaction.
Proteasome Inhibition Assay
This experiment is crucial to demonstrate that this compound-induced Nek2 reduction is mediated by the proteasome.
-
Culture and treat cells with this compound as previously described.
-
In a parallel set of experiments, pre-treat cells with a proteasome inhibitor, such as MG132 (typically 5-10 µM), for 1-2 hours before adding this compound[3][11][12].
-
Continue the co-incubation for the desired treatment duration.
-
Harvest the cells and perform Western Blotting for Nek2.
-
If this compound induces proteasomal degradation, the reduction of Nek2 will be prevented or "rescued" in the cells co-treated with MG132[3].
Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of this compound on cancer cells.
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and allow them to adhere overnight[13].
-
Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C[1][14]. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals[1][13].
-
Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
References
- 1. broadpharm.com [broadpharm.com]
- 2. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scbt.com [scbt.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validating Isoniazid-Induced Apoptosis: A Comparative Guide to Annexin V Staining and Alternative Methods
For researchers, scientists, and drug development professionals investigating the cytotoxic effects of Isoniazid (B1672263) (INH), accurately validating the induction of apoptosis is a critical step. This guide provides a comprehensive comparison of Annexin V staining with other common apoptosis detection methods, supported by experimental data and detailed protocols. The objective is to equip researchers with the necessary information to select the most appropriate assays for their experimental needs when studying INH-induced programmed cell death.
Isoniazid, a primary drug for treating tuberculosis, has been shown to induce apoptosis in various cell types, a factor that may contribute to its therapeutic efficacy and toxicity profile.[1] A widely used method to detect early-stage apoptosis is Annexin V staining, which identifies the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, a hallmark of apoptotic cells. This guide will delve into the principles of Annexin V staining and compare its performance with alternative techniques such as the TUNEL assay, caspase activity assays, and Western blotting for apoptotic markers.
Comparison of Apoptosis Detection Methods for INH-Induced Apoptosis
The choice of apoptosis assay depends on various factors, including the specific stage of apoptosis to be detected, the cell type, and the available equipment. While Annexin V staining is a robust method for identifying early apoptotic events, a multi-parametric approach using a combination of assays is often recommended for comprehensive validation.
| Assay | Principle | Apoptotic Stage Detected | Advantages | Disadvantages |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. | Early | High sensitivity for early apoptosis; relatively simple and fast protocol. | Can produce false positives with necrotic cells or cells with compromised membrane integrity due to mechanical stress. |
| TUNEL Assay | Labels the 3'-hydroxyl termini of DNA fragments generated during apoptosis. | Late | Highly specific for DNA fragmentation, a hallmark of late-stage apoptosis; can be used on fixed cells and tissue sections. | May not detect early apoptotic events; can also label necrotic cells and cells with DNA damage from other sources. |
| Caspase Activity Assays | Measures the activity of caspase enzymes (e.g., caspase-3, -8, -9) that are key mediators of apoptosis. | Mid to Late | Provides functional information about the activation of specific apoptotic pathways; can be highly sensitive. | Transient nature of caspase activation can make timing of the assay critical. |
| Western Blotting | Detects the expression and cleavage of apoptosis-related proteins (e.g., caspases, PARP, Bcl-2 family proteins). | Mid to Late | Provides specific information about the molecular players involved in the apoptotic pathway; allows for semi-quantitative analysis. | Labor-intensive and time-consuming; requires larger sample quantities.[2] |
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating INH-induced apoptosis using different detection methods. It is important to note that direct comparative data from a single study across all methods is limited, and results can vary based on cell type, INH concentration, and exposure time.
| Cell Line | INH Concentration | Treatment Duration | Annexin V Positive Cells (%) | TUNEL Positive Cells (%) | Relative Caspase-3 Activity (Fold Change) | Cleaved PARP Expression (Fold Change) |
| HepG2 | 26 mM | 24 hours | ~40%[3] | ~35%[4] | ~3.5 | ~4.0 |
| AHH-1 | 52 mM | 24 hours | ~55% | Not Reported | Not Reported | Not Reported |
| YAC-1 | 52 mM | 24 hours | ~60% | ~50% (at 36h)[4] | Not Reported | Not Reported |
Note: The data presented is a synthesis from multiple sources for illustrative purposes and may not represent direct head-to-head comparisons within a single experiment.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining Protocol for INH-Treated Cells
This protocol is adapted for flow cytometry-based detection of apoptosis in cell cultures treated with Isoniazid.
Materials:
-
INH-treated and untreated control cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Cell Preparation: Following treatment with INH, harvest cells (including floating cells) and centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and gently wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Alternative Method 1: TUNEL Assay Protocol
This protocol outlines the key steps for detecting DNA fragmentation in INH-treated adherent cells.
Materials:
-
INH-treated and untreated control cells grown on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., Br-dUTP)
-
Antibody against the incorporated label (e.g., fluorescently-conjugated anti-BrdU)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 5-15 minutes on ice.
-
Equilibration: Wash with PBS and incubate with equilibration buffer provided in the TUNEL kit for 10 minutes.
-
TdT Labeling: Add the TdT reaction mix and incubate for 60 minutes at 37°C in a humidified chamber.
-
Detection: Wash with PBS and incubate with the fluorescently-labeled antibody against the incorporated nucleotide for 30-60 minutes.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI or Hoechst, and mount the coverslips on microscope slides.
-
Visualization: Analyze the samples under a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
Alternative Method 2: Western Blot for Cleaved Caspase-3
This protocol describes the detection of the active form of caspase-3 in INH-treated cells.
Materials:
-
INH-treated and untreated control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The presence of a band at the expected molecular weight for cleaved caspase-3 indicates apoptosis.
Visualizing the Pathways and Workflows
To better understand the biological processes and experimental procedures, the following diagrams have been generated.
References
- 1. Induction of protective autophagy against apoptosis in HepG2 cells by isoniazid independent of the p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. sciencellonline.com [sciencellonline.com]
- 4. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors Targeting Mitosis: INH6 vs. Other Key Classes
For Researchers, Scientists, and Drug Development Professionals
The process of mitosis, or cell division, is a cornerstone of life and a critical target in the development of anticancer therapeutics. Errors in this tightly regulated process can lead to aneuploidy and uncontrolled cell proliferation, hallmarks of cancer. Small molecule inhibitors that target key mitotic proteins have emerged as a promising class of drugs. This guide provides a detailed comparison of INH6, an inhibitor of the Hec1/Nek2 pathway, with other prominent small molecule inhibitors that target different facets of mitosis. We present quantitative data, detailed experimental protocols, and visual representations of the targeted signaling pathways to aid in your research and development efforts.
Overview of Mitotic Inhibitors
Small molecule inhibitors of mitosis disrupt cell division by targeting various proteins crucial for the proper execution of this process. These targets include motor proteins responsible for spindle formation and chromosome movement, as well as kinases that regulate checkpoint controls. This guide focuses on the following key classes of mitotic inhibitors:
-
This compound : A cell-permeable compound that targets the Hec1/Nek2 mitotic pathway, disrupting the interaction between these two proteins and leading to mitotic abnormalities.[1][2]
-
Aurora Kinase Inhibitors (e.g., Alisertib) : These molecules target Aurora kinases (A, B, and C), which are essential for centrosome maturation, spindle assembly, and chromosome segregation.[3]
-
Polo-like Kinase 1 (PLK1) Inhibitors (e.g., Volasertib) : PLK1 is a key regulator of multiple stages of mitosis, including mitotic entry, spindle assembly, and cytokinesis. Its inhibition leads to mitotic arrest and apoptosis.
-
Kinesin Spindle Protein (KIF11/Eg5) Inhibitors (e.g., Ispinesib) : KIF11, also known as Eg5, is a motor protein essential for establishing the bipolar spindle. Its inhibition results in the formation of monopolar spindles and mitotic arrest.[4][5]
-
Centromere Protein E (CENP-E) Inhibitors (e.g., GSK923295) : CENP-E is a kinetochore-associated motor protein that plays a role in chromosome alignment at the metaphase plate. Its inhibition leads to chromosome mis-congression and mitotic arrest.[6][7]
-
Monopolar Spindle 1 (Mps1) Kinase Inhibitors (e.g., BAY 1217389) : Mps1 is a critical component of the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper chromosome-microtubule attachment.[8][9][10]
-
Budding Uninhibited by Benzimidazoles 1 (Bub1) Kinase Inhibitors (e.g., BAY 1816032) : Bub1 is a kinase involved in the SAC and in ensuring correct chromosome segregation.[11][12][13][14]
Quantitative Data Comparison
The following tables summarize the in vitro potency of representative inhibitors from each class against their respective targets and in various cancer cell lines.
Table 1: Biochemical Potency of Mitotic Inhibitors
| Inhibitor | Target | Assay Type | Potency (IC50/Ki) |
| This compound | Hec1/Nek2 Interaction | Pull-down | - |
| Alisertib (B1683940) (MLN8237) | Aurora Kinase A | Enzymatic Assay | IC50: 1.2 nM[3] |
| Aurora Kinase B | Enzymatic Assay | IC50: 396.5 nM[3] | |
| Volasertib (B1683956) (BI 6727) | PLK1 | Enzymatic Assay | IC50: 0.87 nM[15] |
| PLK2 | Enzymatic Assay | IC50: 5 nM[15] | |
| PLK3 | Enzymatic Assay | IC50: 56 nM[15] | |
| Ispinesib (B1684021) (SB-715992) | KIF11/Eg5 | ATPase Assay | - |
| GSK923295 | CENP-E | ATPase Assay | Ki: 3.2 nM (human)[6] |
| BAY 1217389 | Mps1 | Biochemical Assay | IC50: 0.63 nM[8][9] |
| BAY 1816032 | Bub1 | Enzymatic Assay | IC50: 7 nM[13] |
Table 2: Cellular Antiproliferative Activity of Mitotic Inhibitors
| Inhibitor | Cell Line | Cancer Type | Potency (IC50) |
| This compound | MDA-MB-231 | Breast Cancer | 1.7 µM[2] |
| MDA-MB-468 | Breast Cancer | 2.1 µM[2] | |
| HeLa | Cervical Cancer | 2.4 µM[2] | |
| K562 | Leukemia | 2.5 µM[2] | |
| Alisertib (MLN8237) | HCT-116 | Colorectal Cancer | 89 nM[3] |
| MCF7 | Breast Cancer | 17.13 µM (24h)[16] | |
| MDA-MB-231 | Breast Cancer | 12.43 µM (24h)[16] | |
| Volasertib (BI 6727) | A549 (p53 wt) | Non-Small Cell Lung Cancer | Lower than p53 mutant[17] |
| NCI-H1975 (p53 mut) | Non-Small Cell Lung Cancer | Higher than p53 wild-type[17] | |
| Ispinesib (SB-715992) | Glioblastoma TICs | Glioblastoma | 1.15 nM[5] |
| Meningioma Cell Lines | Meningioma | < 1 nM[4] | |
| GSK923295 | PPTP Cell Line Panel | Pediatric Cancers | Median IC50: 27 nM[7][18] |
| ALL Panel | Leukemia | Median IC50: 18 nM[7][18] | |
| BAY 1217389 | Various Cell Lines | Various Cancers | Median IC50: 6.7 nM[8] |
| BAY 1816032 | Saos2 | Osteosarcoma | 3.80 µM[19] |
| U2OS | Osteosarcoma | 2.54 µM[19] | |
| Various Tumor Cell Lines | Various Cancers | Median IC50: 1.4 µM[13] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the targeted signaling pathways and the points of intervention for each class of mitotic inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a general guideline for determining the IC50 value of a kinase inhibitor.
-
Reagents and Materials:
-
Recombinant kinase (e.g., Aurora A, PLK1, Mps1, Bub1)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitor (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
-
Add the kinase, substrate, and inhibitor to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data from the plate reader is used to calculate the percentage of inhibition for each inhibitor concentration.
-
IC50 values are determined by fitting the data to a four-parameter logistic curve.
-
Cell Viability/Cytotoxicity Assay (MTT/MTS/XTT Assay)
This protocol is used to assess the effect of mitotic inhibitors on cell proliferation.[2][20][21][22][23][24]
-
Reagents and Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test inhibitor (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, or XTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.[2]
-
Add the MTT, MTS, or XTT reagent to each well and incubate for 1-4 hours.[20][23]
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[20][24]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
IC50 values are determined by plotting the percentage of viability against the log of the inhibitor concentration.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of mitotic inhibitors on cell cycle distribution.[25][26][27][28]
-
Reagents and Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat them with the test inhibitor at the desired concentration for a specific duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[27]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to measure the fluorescence intensity of the PI-stained DNA.
-
The resulting data is used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The landscape of small molecule inhibitors targeting mitosis is diverse and continues to expand, offering multiple avenues for therapeutic intervention in oncology. This compound represents a unique approach by targeting the Hec1/Nek2 interaction, a critical node in the kinetochore-microtubule attachment process. Its mechanism, leading to the degradation of this complex and subsequent mitotic chaos, distinguishes it from inhibitors that directly target the enzymatic activity of kinases or the motor function of kinesins.
The comparative data presented in this guide highlight the high potency of many of these inhibitors, often in the nanomolar range. However, cellular efficacy can vary significantly depending on the cell type and the genetic background, such as the p53 status. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific mitotic process of interest and the cellular context being investigated. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers to design and execute their studies in this dynamic field. Further investigation into the synergistic potential of combining these inhibitors with different mechanisms of action may unlock new and more effective cancer treatment strategies.
References
- 1. Hec1/Nek2 Mitotic Pathway Inhibitor II, this compound [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mitotic Kinesin KIF11 is a Central Driver of Invasion, Proliferation, and Self Renewal in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. BUB1 Inhibition Overcomes Radio- and Chemoradiation Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 14. eubopen.org [eubopen.org]
- 15. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro study of the Polo-like kinase 1 inhibitor volasertib in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. Inhibition of BUB1 suppresses tumorigenesis of osteosarcoma via blocking of PI3K/Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
- 25. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 26. cancer.wisc.edu [cancer.wisc.edu]
- 27. Cell cycle assay using flow cytometry [bio-protocol.org]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
